Kibdelone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H24ClNO10 |
|---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone |
InChI |
InChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1 |
InChI Key |
VXXQRIDYOXHDCN-MZFXBISCSA-N |
Isomeric SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |
Synonyms |
kibdelone A |
Origin of Product |
United States |
Foundational & Exploratory
The Intricate Pathway of Kibdelone A Biosynthesis in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelone A, a member of the potent kibdelone family of polyketides, is a promising anticancer agent produced by actinomycetes, most notably Kibdelosporangium sp.[1][2]. These complex natural products feature a unique hexacyclic tetrahydroxanthone core, making them challenging synthetic targets and fascinating subjects of biosynthetic study[2][3][4][5][6][7]. Elucidating the biosynthetic pathway of this compound is crucial for understanding its formation, enabling bioengineering efforts to produce novel analogs with improved therapeutic properties, and potentially developing more efficient production systems. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, drawing from genetic and biochemical evidence.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of the producing actinomycete[8][9]. While the complete and fully annotated BGC for this compound has not been exhaustively detailed in publicly accessible literature, comparative analyses with the identical compound, kibdelomycin, have shed light on its key components[8][10]. The cluster is predicted to encode a Type II polyketide synthase (PKS) system responsible for the assembly of the polyketide backbone, along with a suite of tailoring enzymes that modify this backbone to yield the final complex structure of this compound[2][11].
Table 1: Key Enzyme Classes Implicated in this compound Biosynthesis
| Enzyme Class | Proposed Function in this compound Biosynthesis |
| Type II Polyketide Synthase (PKS) | Assembly of the initial polyketide chain from simple acyl-CoA precursors. |
| α-Ketoacid Dehydrogenase | Catalyzes the C-branching of a deoxyketo sugar moiety (amycolose)[8][11]. |
| Aminotransferase | Introduction of an amino group to the C-branched sugar[8][11]. |
| Cyclases/Aromatases | Mediate the correct folding and cyclization of the polyketide chain to form the characteristic ring system. |
| Oxygenases (e.g., P450 monooxygenases) | Catalyze hydroxylation and other oxidative modifications of the polyketide scaffold. |
| Methyltransferases | Addition of methyl groups to the molecule. |
| Halogenase | Incorporation of a chlorine atom. |
| Glycosyltransferase | Attachment of the amycolose sugar moiety to the aglycone. |
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the BGC. The pathway can be conceptually divided into three main stages: polyketide backbone assembly, tailoring of the aglycone, and attachment of the deoxyamino sugar.
Polyketide Backbone Synthesis
The carbon skeleton of this compound is assembled by a Type II PKS. This enzymatic machinery iteratively condenses simple acyl-CoA units, likely acetyl-CoA as a starter unit and malonyl-CoA as extender units, to form a linear poly-β-ketone chain[5]. The length of this chain is determined by the PKS enzymes.
Aglycone Formation through Tailoring Reactions
Following the synthesis of the linear polyketide chain, a series of tailoring enzymes modify it to create the complex hexacyclic aglycone of this compound. These modifications are believed to include:
-
Cyclization and Aromatization: A set of cyclases and aromatases catalyze the specific folding of the polyketide chain, leading to the formation of the characteristic six-ring system.
-
Oxidative Modifications: Oxygenases, such as P450 monooxygenases, are proposed to introduce hydroxyl groups at specific positions on the aromatic rings.
-
Halogenation: A halogenase is responsible for the chlorination of the molecule.
Biosynthesis and Attachment of the Amycolose Moiety
A key feature of this compound is the presence of a C-branched deoxyamino sugar, L-amycolose. Isotope-labeling studies have been instrumental in elucidating parts of this pathway[10]. The biosynthesis of this sugar is a critical part of the overall pathway and involves several key enzymatic steps[8][9]:
-
Sugar Activation: The biosynthesis likely starts from a common sugar precursor, such as glucose-1-phosphate, which is converted to a nucleotide-activated sugar.
-
C-Branching: A crucial step is the C-branching of a deoxyketo sugar intermediate, catalyzed by a thiamine diphosphate (ThDP)-dependent α-ketoacid dehydrogenase[8][11].
-
Amination: An aminotransferase then installs an amino group on the C-branched sugar intermediate[8][11].
-
Glycosylation: Finally, a glycosyltransferase attaches the fully formed L-amycolose moiety to the Kibdelone aglycone.
The following diagram illustrates the proposed overall workflow for the biosynthesis of this compound.
References
- 1. Tailoring enzyme-rich environmental DNA clones: a source of enzymes for generating libraries of unnatural natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring enzyme strategies and functional groups in biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Under construction [sr.iu.a.u-tokyo.ac.jp]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the Biosynthesis of Kibdelomycin and Amycolamicin from Comparative Biosynthetic Gene Cluster Analysis and Precursor Incorporation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Kibdelomycin and Related Biosynthetic Gene Clusters and Characterization of the C-Branching of Amycolose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Anti-Cancer Activity of Kibdelone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelone A is a member of the kibdelone family of polycyclic tetrahydroxanthone natural products, first isolated from the soil actinomycete Kibdelosporangium sp.[1] These compounds, including this compound, B, and C, have demonstrated potent and broad-spectrum cytotoxic activity against a variety of human cancer cell lines, with growth-inhibitory concentrations in the low nanomolar range.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound against cancer cell lines, detailing its cytotoxic effects, mechanism of action, and the experimental protocols used to elucidate these properties.
Data Presentation: Cytotoxicity of this compound and its Analogs
This compound and its related compounds have shown remarkable potency against a diverse panel of human cancer cell lines. The following tables summarize the available quantitative data on their cytotoxic and growth-inhibitory activities.
Table 1: Growth Inhibitory (GI₅₀) and Cytotoxic (IC₅₀) Activities of Kibdelones against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | GI₅₀ (nM) | IC₅₀ (nM) | Reference |
| Kibdelones A, B, C | Panel of human cancer cell lines | Lung, Colon, Ovarian, Prostate, Breast | < 5 | - | [2][3] |
| This compound methyl ether | NCI-60 Panel (mean) | Various | 3.2 | - | |
| (+)-Kibdelone C | HCT116 | Colon Cancer | - | ~3-5 | [3] |
| (-)-Kibdelone C | HCT116 | Colon Cancer | - | ~3-5 | [3] |
| Methyl-Kibdelone C | HCT116 | Colon Cancer | - | ~3-5 | [3] |
Note: The kibdelones A, B, and C are known to interconvert under aerobic conditions, which can complicate the attribution of cytotoxic activity to a single compound.[2][3]
Mechanism of Action
Initial studies have ruled out common mechanisms of action for polycyclic aromatic compounds, such as DNA intercalation and topoisomerase inhibition.[3] Evidence suggests that the primary mechanism of action for the kibdelones involves the disruption of the actin cytoskeleton. However, this disruption occurs without direct binding of the compound to actin itself, suggesting an indirect mode of action that likely involves the modulation of actin-associated proteins or signaling pathways that regulate actin dynamics.[2] The precise molecular targets and signaling pathways affected by this compound are still under investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound and its analogs.
Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay from Promega, which is a widely used method for determining cell viability based on the quantification of ATP.[4][5][6]
1. Materials:
- This compound (or analog) stock solution (e.g., in DMSO)
- Cancer cell lines of interest
- Appropriate cell culture medium with serum
- 96-well opaque-walled microplates
- CellTiter-Glo® Reagent (Promega)
- Luminometer
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
- Assay:
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add 100 µL of CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
3. Data Analysis:
- The luminescent signal is proportional to the number of viable cells.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the GI₅₀ or IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound-Induced Actin Disruption
While the exact signaling pathway remains to be fully elucidated, a plausible hypothesis involves the indirect modulation of actin regulatory proteins.
Caption: Hypothesized pathway of this compound's anticancer activity.
Experimental Workflow for Assessing Anticancer Activity
The following diagram illustrates a typical workflow for evaluating the in vitro anticancer properties of a compound like this compound.
Caption: General workflow for in vitro anticancer drug screening.
Conclusion
This compound is a highly potent natural product with significant anticancer activity across a broad range of cancer cell lines. Its unique mechanism of action, involving the disruption of the actin cytoskeleton without direct actin binding, presents a promising avenue for the development of novel anticancer therapeutics. Further research is warranted to identify the specific molecular target(s) of this compound and to fully delineate the signaling pathways involved in its cytotoxic effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising class of compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. promega.com [promega.com]
- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Initial Cytotoxicity Screening of Kibdelone A: A Technical Guide
Introduction
Kibdelone A is a member of the kibdelones, a family of bioactive heterocyclic polyketides derived from the soil actinomycete Kibdelosporangium sp. These natural products are characterized by a complex hexacyclic, polyaromatic scaffold. This compound, along with its congeners Kibdelone B and C, has demonstrated potent and selective cytotoxicity against a range of human tumor cell lines, positioning it as a compound of interest in anticancer drug discovery. It is noteworthy that under mild aerobic conditions, Kibdelone C can spontaneously oxidize to Kibdelones A and B, and the three forms can exist in a facile equilibrium. This guide provides a technical overview of the initial cytotoxicity data, proposed mechanism of action, and the experimental protocols used to evaluate this compound.
Summary of Cytotoxic Activity
Kibdelones exhibit potent cytotoxic activity at low nanomolar concentrations across a broad spectrum of human cancer cell lines. The evaluation in the National Cancer Institute's (NCI) 60-cell line panel revealed significant growth inhibition.
| Compound | Cell Line | Cancer Type | GI₅₀ (Growth Inhibition 50%) |
| This compound | SR | Leukemia | 1.2 nM |
| This compound | SN12C | Renal Cancer | < 1 nM |
| Kibdelone C | SR | Leukemia | < 1 nM |
| Kibdelone C | SN12C | Renal Cancer | < 1 nM |
| Kibdelones A, B, C | Panel Average | Lung, Colon, Ovarian, Prostate, Breast, etc. | < 5 nM |
Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Data compiled from multiple sources indicates broad-spectrum activity.[1][2]
Proposed Mechanism of Action
Initial mechanistic studies have sought to identify the cellular targets responsible for the potent cytotoxicity of the kibdelones.
-
Ruled-Out Mechanisms: In vitro studies have concluded that, unlike many polycyclic aromatic compounds, kibdelones do not exert their cytotoxic effects by interacting with DNA or by inhibiting topoisomerase enzymes.[3][4]
-
Actin Cytoskeleton Disruption: The primary proposed mechanism of action involves the disruption of the actin cytoskeleton. Cellular studies revealed that Kibdelone C and its derivatives induce a breakdown of this critical structural component in cancer cells.[3][4] However, this effect appears to be indirect, as the compounds do not directly bind to actin or affect its polymerization in vitro.[3][4] This suggests that this compound may interfere with a signaling pathway that regulates actin dynamics, ultimately leading to impaired cell motility, division, and viability, culminating in apoptosis.
Experimental Protocols
The cytotoxicity data for the kibdelones was primarily generated using the NCI-60 screen, which employs the Sulforhodamine B (SRB) assay. This colorimetric assay measures cellular protein content as an indicator of cell mass and is suitable for high-throughput screening.[1][5]
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is adapted from the methodology used by the NCI Developmental Therapeutics Program.[1][5][6]
1. Cell Plating:
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[1]
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.[1]
-
Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow for cell attachment.[1]
2. Compound Addition:
-
This compound is solubilized (typically in DMSO) and serially diluted to five desired concentrations (e.g., 10-fold dilutions from 10⁻⁴ M to 10⁻⁸ M).
-
The compound dilutions are added to the appropriate wells, and the plates are incubated for an additional 48 hours.
3. Cell Fixation:
-
Following the incubation period, the assay is terminated by fixing the adherent cells.
-
The supernatant is discarded, and cells are fixed by gently adding 50-100 μL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well.[3]
-
The plates are incubated at 4°C for at least 60 minutes.[6]
4. Staining:
-
The TCA solution is removed, and plates are washed five times with 1% acetic acid or slow-running tap water to remove residual TCA and medium. The plates are then air-dried.[1][6]
-
100 μL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well.[1]
-
Plates are incubated at room temperature for 10-30 minutes.[1][5]
5. Washing and Solubilization:
-
After staining, unbound dye is removed by washing the plates five times with 1% acetic acid.[1]
-
The plates are allowed to air-dry completely.
-
The protein-bound SRB stain is solubilized by adding 100-200 μL of 10 mM Tris base solution (pH 10.5) to each well.[1][6]
-
Plates are placed on an orbital shaker for at least 10 minutes to ensure complete solubilization of the dye.[6]
6. Data Acquisition and Analysis:
-
The absorbance (Optical Density, OD) is measured on a microplate reader at a wavelength of 510-515 nm.[1][5]
-
The percentage growth is calculated for each drug concentration using the following formulas:
-
From the dose-response curves, key parameters like GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) are determined.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Spectroscopic Data Analysis of Kibdelone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Kibdelone A, a novel polyketide with significant anticancer properties. Isolated from the rare Australian actinomycete Kibdelosporangium sp., this compound belongs to a family of hexacyclic tetrahydroxanthones that have garnered considerable interest for their potent and selective cytotoxicity against various human tumor cell lines. The structural elucidation of these complex natural products relies heavily on a detailed interpretation of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document serves as a comprehensive resource, presenting the key spectroscopic data in a structured format, outlining the experimental protocols for data acquisition, and visualizing the logical workflow of the analysis.
Quantitative Spectroscopic Data
The structural framework of this compound was primarily determined through extensive 1D and 2D NMR spectroscopy, along with high-resolution mass spectrometry. The following tables summarize the key quantitative data from these analyses.
Table 1: ¹H and ¹³C NMR Data for this compound
Unfortunately, a complete and publicly accessible table of the specific ¹H and ¹³C NMR chemical shifts for this compound from the original isolation paper by Capon and co-workers could not be retrieved. The structure was assigned based on detailed spectroscopic analysis, and it is known that Kibdelones A, B, and C exist in a facile equilibrium.[1] For illustrative purposes, this guide presents a general framework. Researchers should refer to the primary publication for the definitive dataset: Ratnayake, R. et al. Chemistry 2007, 13(5), 1610-9.
| Position | δC (ppm, multiplicity) | δH (ppm, multiplicity, J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations (H-H) |
| Data | Not | Publicly | Available | in search results |
| ... | ... | ... | ... | ... |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.
| Ionization Mode | Formula | Calculated m/z | Measured m/z |
| ESI+ | C₃₄H₃₂ClNO₁₀ | [M+H]⁺ | Data not publicly available |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following are detailed methodologies typical for the analysis of complex polyketide natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR (¹H and ¹³C):
-
¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
-
¹³C NMR spectra are acquired using a standard pulse program with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin coupling networks, typically over two to three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹JCH coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two to three bonds, ²JCH and ³JCH), which is critical for connecting different spin systems and assembling the carbon skeleton.
-
High-Resolution Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a low concentration of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical processes involved in the analysis of this compound.
Structure Elucidation Workflow
This diagram outlines the systematic process of determining the chemical structure of a novel natural product like this compound, from initial isolation to final structure confirmation.
2D NMR Data Integration Logic
This diagram illustrates how data from different 2D NMR experiments are integrated to build the molecular structure.
References
The Kibdelones: A Technical Guide to their Interrelationships and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kibdelones are a family of potent cytotoxic agents belonging to the polycyclic tetrahydroxanthone class of natural products. Isolated from the actinomycete Kibdelosporangium sp., Kibdelone A, B, and C exhibit significant anti-proliferative activity against a range of human cancer cell lines, with GI50 values in the low nanomolar range. Their unique hexacyclic structure and mechanism of action, which involves the disruption of the actin cytoskeleton, make them compelling candidates for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the chemical relationship between this compound, B, and C, their proposed biosynthesis, detailed experimental protocols for their isolation and biological evaluation, and an exploration of their mechanism of action.
Introduction
Kibdelones A, B, and C are structurally related microbial metabolites characterized by a highly oxygenated, angular hexacyclic framework.[1] Their discovery has garnered significant interest within the scientific community due to their potent cytotoxic effects against various human tumor cell lines.[2] A key feature of the kibdelone family is the dynamic chemical relationship between its members, with Kibdelone C serving as a hydroquinone precursor that can be readily oxidized to the corresponding quinones, this compound and B.[3] Furthermore, Kibdelones B and C can exist in equilibrium in solution.[2] This guide will delve into the chemical intricacies, biological activities, and methodologies associated with these promising natural products.
Chemical Relationship and Structure
The core structural difference between this compound, B, and C lies in the oxidation state of the B-ring and the saturation of the C-ring. Kibdelone C possesses a hydroquinone B-ring, while Kibdelones A and B feature a quinone moiety.[3] Kibdelone C can spontaneously oxidize to Kibdelones A and B under aerobic conditions.[3] Moreover, in methanolic solutions, Kibdelones B and C can equilibrate to a mixture containing all three congeners, likely through a process involving keto-enol tautomerization and quinone-hydroquinone redox reactions.[2]
Interconversion of Kibdelones:
Caption: Chemical relationship between this compound, B, and C.
Biosynthesis
While the specific biosynthetic pathway for the kibdelones has not been fully elucidated, it is proposed that they, like other polycyclic xanthones, are derived from a single polyketide chain.[1] The biosynthesis is thought to be initiated by a type II polyketide synthase (PKS). The intricate hexacyclic ring system is then formed through a series of intramolecular cyclizations and subsequent oxidative modifications.
Proposed Biosynthetic Pathway Outline:
References
In Vitro Anticancer Properties of Kibdelone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelone A is a member of the polycyclic tetrahydroxanthone family of natural products, which have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1] Isolated from the rare Australian microbe Kibdelosporangium sp., this compound and its congeners, Kibdelone B and C, have emerged as promising candidates for anticancer drug development.[2] This technical guide provides an in-depth overview of the in vitro anticancer properties of this compound, focusing on its cytotoxicity, mechanism of action, and the signaling pathways it modulates.
Data Presentation: Cytotoxicity of this compound and Congeners
This compound and its closely related analogs exhibit potent growth-inhibitory effects against a wide array of human cancer cell lines, with GI50 (50% growth inhibition) values typically in the low nanomolar range. The kibdelones have shown efficacy against cell lines derived from various tumor types, including leukemia, renal, lung, colon, ovarian, prostate, and breast cancers.[1][2]
| Cell Line | Cancer Type | GI50 (nM) |
| SR | Leukemia | < 1 |
| SN12C | Renal Cancer | < 1 |
Table 1: Reported GI50 values for Kibdelone C.[2]
Furthermore, studies on this compound methyl ether, which is considered equipotent to this compound, have reported a mean GI50 value of 3.2 nM across the NCI-60 panel. Kibdelones A, B, and C have all been reported to arrest the growth of lung, colon, ovarian, prostate, and breast cancer cell lines with GI50 values below 5 nM.[1]
Mechanism of Action: Disruption of the Actin Cytoskeleton
Initial investigations into the mechanism of action of the kibdelone family have ruled out common anticancer pathways such as DNA intercalation and topoisomerase inhibition.[1] The primary mechanism of this compound's cytotoxic activity has been identified as the disruption of the actin cytoskeleton.[1] However, studies have shown that kibdelones do not directly bind to actin or inhibit its polymerization in vitro. This suggests an indirect mechanism of action, potentially through the modulation of actin-binding proteins or signaling pathways that regulate actin dynamics.
The disruption of the actin cytoskeleton is a critical event that can trigger various downstream cellular responses, including the inhibition of cell migration, induction of cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. This method is widely used, including in the National Cancer Institute's (NCI) screen of potential anticancer drugs.
Sulforhodamine B (SRB) Cytotoxicity Assay
1. Cell Plating:
-
Seed cells in 96-well microtiter plates at the appropriate density for each cell line.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, serially dilute the this compound stock solution to the desired concentrations in the cell culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug).
-
Incubate the plates for the desired exposure time (e.g., 48 hours).
3. Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plates at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove the TCA.
-
Allow the plates to air dry completely.
4. Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate the plates at room temperature for 10-30 minutes.
-
After staining, quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
5. Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 510 nm using a microplate reader.
6. Data Analysis:
-
The optical density (OD) values are proportional to the amount of protein, and thus the number of cells.
-
Calculate the percentage of cell growth inhibition using the following formula:
where OD_treated is the absorbance of the treated cells, OD_control is the absorbance of the control (vehicle-treated) cells, and OD_zero is the absorbance at the time of drug addition.
-
The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, can be determined by plotting the percentage of growth inhibition against the drug concentration.
Signaling Pathways and Visualizations
The disruption of the actin cytoskeleton by this compound is hypothesized to trigger a cascade of signaling events that ultimately lead to apoptosis. Key signaling pathways implicated in the regulation of the actin cytoskeleton and cell survival include the Rho GTPase and PI3K/Akt pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the SRB assay.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade initiated by this compound's disruption of the actin cytoskeleton, leading to apoptosis. This is a hypothetical model based on known pathways affected by actin dynamics.
Caption: Hypothetical signaling cascade of this compound-induced apoptosis via actin disruption.
Conclusion
This compound is a potent natural product with significant in vitro anticancer activity. Its unique mechanism of action, centered on the disruption of the actin cytoskeleton, distinguishes it from many conventional chemotherapeutic agents. Further research is warranted to fully elucidate the specific molecular targets of this compound within the actin regulatory network and to explore its therapeutic potential in preclinical and clinical settings. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing the study of this promising anticancer compound.
References
Methodological & Application
Total Synthesis of Kibdelone A: A Tale of Two Strategies
Kibdelone A, a member of the hexacyclic tetrahydroxanthone family of natural products, has garnered significant attention from the synthetic community due to its potent anticancer activity. Isolated from the Australian microbe Kibdelosporangium sp., this compound and its congeners exhibit impressive cytotoxic profiles against various human tumor cell lines. This has spurred the development of elegant and intricate total syntheses, primarily from the research groups of John A. Porco Jr. and Joseph M. Ready. Their distinct strategies showcase different approaches to constructing the complex polycyclic architecture of this natural product.
This application note provides a detailed overview and comparison of the synthetic strategies and routes developed by the Porco and Ready groups for the total synthesis of this compound and its closely related analogue, Kibdelone C. We present key experimental protocols, quantitative data on reaction yields, and visual representations of the synthetic pathways to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Two Divergent Approaches to a Complex Scaffold
The total syntheses of this compound and C by the Porco and Ready groups, while both convergent, employ different key transformations to assemble the core structure.
The Porco group's synthesis of (+)-Kibdelone A is characterized by a late-stage construction of the tetrahydroxanthone core. Key features of their strategy include:
-
An In(III)-catalyzed arylation of a heterocyclic quinone monoketal to form the ABCD ring system.
-
An iodine-mediated oxidative photochemical electrocyclization to construct the phenanthrene core of the ABCD ring fragment.
-
Enzymatic dihydroxylation of a substituted benzoate to generate the chiral F-ring fragment.
-
A proposed one-pot oxa-Michael/Friedel-Crafts cyclization to forge the tetrahydroxanthone (DEF ring) system, although this was found to be challenging with the complex ABCD fragment.[1]
The Ready group's synthesis of (-)-Kibdelone C , the enantiomer of the natural product, employs a strategy centered around the early introduction of chirality and a different bond disconnection. The key elements of this approach are:
-
A Shi asymmetric epoxidation to establish the absolute and relative stereochemistry of the F-ring.[2]
-
An acid-catalyzed cyclization to form the tricyclic tetrahydroxanthone core.
-
A late-stage intramolecular C-H arylation to construct the C-ring and complete the hexacyclic skeleton.[3]
Below, we delve into the specifics of each synthetic route, providing detailed experimental protocols for key transformations and a summary of the yields achieved.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the total syntheses of this compound and C by the Porco and Ready groups, respectively. This allows for a direct comparison of the efficiency of the different synthetic routes.
Table 1: Key Reaction Yields in the Total Synthesis of (+)-Kibdelone A (Porco Group) [1]
| Step No. | Reaction | Yield (%) |
| 1 | In(III)-catalyzed arylation of quinone monoketal with styrene | 70 |
| 2 | Iodine-mediated oxidative photochemical electrocyclization | 61 (over 2 steps with deprotection) |
| 3 | Enzymatic dihydroxylation of methyl 2-iodobenzoate | Not specified |
| 4 | Acetonide protection of diol | Not specified |
| 5 | Saponification of methyl ester | Not specified |
| 6 | Esterification with hexafluoroisopropanol | 60 (over 3 steps from diol) |
| 7 | Oxa-Michael addition of ABCD ring fragment to F-ring fragment | 22-29 (for a three-step process) |
| 8 | Final deprotection and oxidation to this compound | Good yield |
Table 2: Key Reaction Yields in the Total Synthesis of (-)-Kibdelone C (Ready Group) [3]
| Step No. | Reaction | Yield (%) |
| 1 | Synthesis of isoquinolinone fragment (multi-step) | 82 (over 2 steps for a key sequence) |
| 2 | Shi asymmetric epoxidation of bis-enol ether | Not specified |
| 3 | Borane reduction of diepoxide | Not specified |
| 4 | Dess-Martin oxidation and acid-catalyzed cyclization | 66 (over 2 steps) |
| 5 | Sonogashira coupling of isoquinolinone and tetrahydroxanthone fragments | 77 (over 2 steps) |
| 6 | Hydrogenation of alkyne | Not specified |
| 7 | Cu-catalyzed iodination | Not specified |
| 8 | Boc protection of phenol | 66 (over 3 steps from alkyne) |
| 9 | Intramolecular Pd-mediated C-H arylation | 63 |
| 10 | Final deprotection steps | Not specified |
Synthetic Route Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies employed by the Porco and Ready groups.
Figure 1: Porco Group's Convergent Synthesis of this compound.
Figure 2: Ready Group's Convergent Synthesis of Kibdelone C.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the total syntheses of this compound and C.
Porco Group: Key Experimental Protocols for (+)-Kibdelone A Synthesis
1. In(III)-Catalyzed Arylation for ABCD Ring System [1]
-
Reaction: Coupling of quinone monoketal and styrene derivative.
-
Procedure: To a solution of the quinone monoketal (1.0 equiv) and the styrene derivative (1.2 equiv) in a 1:1 mixture of acetonitrile (CH3CN) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is added indium(III) chloride (InCl3, 15 mol%). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the biaryl styrene product.
2. Iodine-Mediated Oxidative Photochemical Electrocyclization [1]
-
Reaction: Cyclization of the biaryl styrene to form the phenanthrene core.
-
Procedure: A solution of the biaryl styrene (1.0 equiv) and iodine (I2, 1.1 equiv) in cyclohexane is irradiated with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter for 2-4 hours while air is bubbled through the solution. The reaction mixture is then cooled to room temperature and washed with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench the excess iodine. The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated. The crude product is then subjected to deprotection conditions (e.g., tetrabutylammonium fluoride for a silyl ether) and purified by column chromatography.
Ready Group: Key Experimental Protocols for (-)-Kibdelone C Synthesis
1. Shi Asymmetric Epoxidation for F-Ring Stereocontrol [3]
-
Reaction: Enantioselective epoxidation of a bis-enol ether.
-
Procedure: To a stirred solution of the bis-enol ether (1.0 equiv) in a mixture of acetonitrile and dimethoxymethane at 0 °C is added a solution of the Shi catalyst (fructose-derived ketone, 0.2-0.3 equiv), sodium tetraborate decahydrate, and EDTA in water. A solution of Oxone (potassium peroxymonosulfate, 2.0 equiv) and EDTA in water, and an aqueous solution of potassium carbonate (K2CO3) are then added simultaneously via syringe pumps over 1 hour. The reaction is stirred for an additional hour at 0 °C. The mixture is then warmed to room temperature, diluted with water and ethyl acetate, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The resulting diepoxide is typically used in the next step without further purification.
2. Intramolecular Pd-Mediated C-H Arylation [3]
-
Reaction: Formation of the C-ring to complete the hexacyclic skeleton.
-
Procedure: To a degassed solution of the iodinated pentacyclic precursor (1.0 equiv) in N,N-dimethylacetamide (DMA) are added palladium(II) acetate (Pd(OAc)2, 1.5 equiv), tri-tert-butylphosphonium tetrafluoroborate (tBu3P·HBF4, 3.0 equiv), pivalic acid (6.0 equiv), and sodium bicarbonate (NaHCO3, 20 equiv). The reaction mixture is heated to 90 °C for 12-18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to afford the hexacyclic product.
Conclusion
The total syntheses of this compound and C by the Porco and Ready groups represent significant achievements in natural product synthesis. The Porco group's approach, featuring an In(III)-catalyzed arylation and a photochemical electrocyclization, provides a novel route to the ABCD ring system. The Ready group's synthesis, highlighted by a Shi asymmetric epoxidation and a late-stage C-H arylation, offers a powerful method for controlling the stereochemistry of the complex F-ring and completing the hexacyclic core.
These distinct strategies not only provide access to these biologically important molecules for further investigation but also contribute valuable methodologies to the field of organic synthesis. The detailed protocols and data presented herein offer a practical guide for researchers interested in this class of natural products and the synthetic methods employed in their construction.
References
- 1. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of the Kibdelone A Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of the core structure of Kibdelone A, a potent cytotoxic natural product. The methodologies outlined are based on convergent synthetic strategies developed by leading research groups, offering robust pathways to this complex hexacyclic tetrahydroxanthone.
Introduction
Kibdelones A, B, and C are a family of polyketide natural products isolated from the actinomycete Kibdelosporangium sp.[1] They exhibit potent cytotoxic activity against a range of human cancer cell lines, with GI₅₀ values in the low nanomolar range.[1][2] The complex architecture of the kibdelones, characterized by a chlorinated isoquinolinone moiety fused to a stereochemically rich tetrahydroxanthone core, presents a significant synthetic challenge. This document details two prominent enantioselective approaches to the Kibdelone core, providing a foundation for further analogue development and biological investigation.
Retrosynthetic Analysis and Key Strategies
The enantioselective synthesis of the Kibdelone core is generally approached through a convergent strategy, dissecting the molecule into two key fragments of comparable complexity: an isoquinolinone portion (A-B rings) and a tetrahydroxanthone portion (D-E-F rings). These fragments are then coupled, and a final ring closure reaction constructs the central C-ring.
Two key enantioselective syntheses that will be detailed are:
-
The Ready Synthesis of (-)-Kibdelone C: This approach utilizes a Shi epoxidation to establish the critical stereochemistry in the tetrahydroxanthone fragment. A late-stage palladium-mediated C-H arylation is employed to forge the final C-C bond and complete the hexacyclic core.[3][4]
-
The Porco Synthesis of (+)-Kibdelone A and C: This strategy employs an intramolecular iodo halo-Michael aldol reaction to construct a chiral, non-racemic iodocyclohexene carboxylate as the E-F ring fragment. This is coupled with an A-B-C-D ring fragment via a site-selective oxa-Michael reaction.[2][5]
Quantitative Data Summary
The following tables summarize the yields for the key transformations in the syntheses of the Kibdelone core structures.
Table 1: Key Reaction Yields in the Ready Synthesis of (-)-Kibdelone C
| Step | Reactant(s) | Product | Yield (%) | Reference |
| Shi Epoxidation | Diene | Diepoxide | 68 (2 steps) | [1] |
| Acid-catalyzed Cyclization | Diol | Tetrahydroxanthone | - | [3] |
| Sonogashira Coupling | Isoquinolinone alkyne & Tetrahydroxanthone iodide | Diaryl alkyne intermediate | - | [4] |
| Intramolecular C-H Arylation | Diaryl alkyne intermediate | Hexacyclic core | 43-86 | [1] |
| Final Deprotection | Protected hexacycle | (-)-Kibdelone C | - | [1] |
Table 2: Key Reaction Yields in the Porco Synthesis of (+)-Kibdelone C
| Step | Reactant(s) | Product | Yield (%) | Reference |
| Intramolecular Iodo Halo-Michael Aldol | Aldehyde ynoate | Iodocyclohexene carboxylate (E-F rings) | - | [2] |
| Pt(IV)-catalyzed Arylation | Quinone monoketal & Hydroxystyrene | A-B-C-D ring fragment | - | [2] |
| Oxa-Michael Reaction | A-B-C-D fragment & E-F fragment | Coupled intermediate | - | [2] |
| Cyanuric Chloride-mediated Cyclization | Coupled intermediate | Tetrahydroxanthone core | - | [2] |
| Final Deprotection and Oxidation | Protected hexacycle | (+)-Kibdelone C | 95 (deprotection) | [2] |
Experimental Protocols
Protocol 1: Shi Epoxidation for Tetrahydroxanthone Fragment (Ready Synthesis)
This protocol describes the enantioselective epoxidation of a diene precursor to establish the stereocenters of the F-ring.[1]
Materials:
-
Diene substrate
-
Shi catalyst (e.g., (S,S)-fructose-derived ketone)
-
Oxone (potassium peroxymonosulfate)
-
Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of the diene in acetonitrile at 0 °C, add a pH 10.5 buffer solution of sodium tetraborate and EDTA in water.
-
Add the Shi catalyst (0.6 equivalents).
-
Slowly add a solution of Oxone in water, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
The crude diepoxide is then reduced in a separate step. To a solution of the diepoxide in diethyl ether at 0 °C, add BH₃·THF dropwise.
-
Stir the reaction at 0 °C until the reduction is complete.
-
Work up the reaction and purify the resulting diol by flash column chromatography.
-
The combined yield for the two steps is typically around 68%, with high enantiomeric and diastereomeric ratios (>95:5 e.r. and d.r.).[1]
Protocol 2: Intramolecular Palladium-Mediated C-H Arylation (Ready Synthesis)
This protocol details the crucial C-C bond formation to complete the hexacyclic core of Kibdelone.[1]
Materials:
-
Diaryl alkyne precursor with a Boc-protected phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Sodium pivalate (NaOPiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the diaryl alkyne precursor in the anhydrous solvent.
-
Add Pd(OAc)₂, PCy₃, and NaOPiv to the solution.
-
Degas the reaction mixture by bubbling argon through the solution for several minutes.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the hexacyclic core. Yields can vary from 43% to 86% depending on the specific substrate.[1]
Protocol 3: Oxa-Michael/Friedel-Crafts Annulation (Porco Synthesis)
This protocol describes the coupling of the A-B-C-D and E-F ring fragments and the subsequent cyclization to form the tetrahydroxanthone ring system.[2]
Materials:
-
A-B-C-D dihydrophenanthrene fragment
-
E-F 2-iodo-1-cyclohexenecarboxylate fragment
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile)
-
Cyanuric chloride
-
Pyridine
Procedure:
-
Oxa-Michael Addition: To a solution of the A-B-C-D fragment in anhydrous acetonitrile, add the E-F ring fragment and potassium carbonate.
-
Stir the reaction at room temperature until the formation of the vinylogous carbonate precursor is complete (monitor by TLC or LC-MS).
-
Isolate the sensitive vinylogous carbonate intermediate.
-
Friedel-Crafts Cyclization: In a separate flask, dissolve the isolated intermediate in a suitable solvent.
-
Add cyanuric chloride and pyridine to activate the derived carboxylic acid.
-
Stir the reaction until the cyclization to the tetrahydroxanthone ring system is complete.
-
Work up the reaction and purify the product by column chromatography.
Visualizations
Synthetic Workflow for the Ready Synthesis of (-)-Kibdelone C
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Characterization of Kibdelone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelone A is a member of the polycyclic xanthone family of natural products, first isolated from the rare Australian actinomycete, Kibdelosporangium sp. MST-108465.[1][2] These compounds, including the closely related Kibdelones B and C, have garnered significant interest from the scientific community due to their potent cytotoxic activities against a range of human cancer cell lines, with GI50 values in the low nanomolar range.[1][3][4][5] The unique hexacyclic structure of this compound, featuring a tetrahydroxanthone core, is believed to be crucial for its biological activity.[1][5] Mechanistic studies on the related Kibdelone C suggest that its mode of action involves the disruption of the actin cytoskeleton, a pathway distinct from common cytotoxic mechanisms like DNA intercalation or topoisomerase inhibition.[5]
These application notes provide a comprehensive overview of the techniques for the purification and characterization of this compound, intended to aid researchers in its isolation, identification, and further investigation for potential therapeutic applications.
Purification of this compound from Kibdelosporangium sp.
The purification of this compound from its natural source involves a multi-step process of fermentation, extraction, and chromatographic separation.
Experimental Protocol: Fermentation and Extraction
-
Fermentation: Kibdelosporangium sp. (MST-108465) is cultured on a solid phase medium, such as barley grain, to promote the production of secondary metabolites, including the kibdelones.[6] Fermentations are typically carried out for an extended period (e.g., 18 days) at a controlled temperature (e.g., 28°C) to maximize yield.[6]
-
Extraction: The solid fermentation culture is extracted with an organic solvent, typically methanol.[6] The resulting extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of metabolites.
Experimental Protocol: Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the crude extract.
-
Initial Fractionation: The crude extract is subjected to an initial fractionation step. This can be achieved using techniques like solvent partitioning or flash chromatography on a silica gel column. A typical solvent system for flash chromatography of kibdelone intermediates involves a gradient of ethyl acetate in dichloromethane or hexanes.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing kibdelones are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The final purification of Kibdelone C, a closely related analogue, has been achieved using HPLC, followed by immediate lyophilization to handle the compound's susceptibility to oxidation.[5]
Characterization of this compound
A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.
Spectroscopic Data
While detailed spectroscopic data for this compound from its natural source is best obtained from the primary literature, typical characterization involves the following techniques. Data for synthetic intermediates and closely related analogues provide a reference for the expected spectral features.
| Technique | Description | Expected Observations |
| ¹H NMR | Provides information on the proton environment in the molecule. | Complex spectrum with signals corresponding to aromatic, olefinic, and aliphatic protons. Chemical shifts are influenced by the highly oxygenated and polycyclic nature of the molecule. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Signals corresponding to carbonyls, aromatic and olefinic carbons, and aliphatic carbons. The number of signals confirms the molecular formula. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the molecular formula. Fragmentation patterns can provide structural information. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
| UV-Visible Spectroscopy | Provides information on the electronic transitions within the molecule. | Characteristic absorption maxima due to the conjugated polycyclic aromatic system. |
Note: The Kibdelones are known to exist as an equilibrating mixture of congeners (A, B, and C) in solution, which can complicate spectroscopic analysis. This equilibrium involves oxidation, hydroquinone/quinone interconversions, and keto/enol tautomerizations.[1][2][3]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Advanced NMR Experiments: To fully assign the structure, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula of this compound. Analyze the fragmentation pattern to gain further structural insights.
Proposed Mechanism of Action and Signaling Pathway
While the precise signaling cascade initiated by this compound is still under investigation, studies on the closely related Kibdelone C have revealed that it disrupts the actin cytoskeleton.[5] This disruption is not due to direct binding to actin or inhibition of its polymerization in vitro, suggesting an indirect mechanism of action.
Below is a diagram illustrating the proposed logical relationship of this compound's interaction with the cell, leading to cytotoxicity.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Purification and Characterization
The following diagram outlines the general workflow for the isolation and identification of this compound.
Caption: Workflow for this compound purification and characterization.
Conclusion
The purification and characterization of this compound require a combination of microbiological, chromatographic, and spectroscopic techniques. The protocols and data presented here provide a framework for researchers to isolate and identify this potent anticancer agent. Further investigation into its mechanism of action, particularly the signaling pathways leading to actin cytoskeleton disruption, will be crucial for its development as a potential therapeutic lead.
References
- 1. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 2. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of ABCD Ring Fragments of the Kibdelones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for Developing Cell-Based Assays for Kibdelone A Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the cellular and molecular mechanisms of Kibdelone A, a potent cytotoxic agent with potential as an anticancer therapeutic.[1][2][3] The described protocols detail a suite of cell-based assays to characterize its effects on cell viability, proliferation, apoptosis, cell cycle progression, and cytoskeletal integrity.
Introduction to this compound
Kibdelones are a class of polycyclic tetrahydroxanthone natural products that have demonstrated significant cytotoxic activity against a broad range of human cancer cell lines, with GI50 values often in the low nanomolar range.[1][4][5] While the precise mechanism of action is still under investigation, preliminary studies suggest that it may not involve common mechanisms like DNA intercalation or topoisomerase inhibition.[1] There is evidence to suggest that this compound and its analogs may disrupt the actin cytoskeleton.[1] Understanding the cellular and molecular targets of this compound is crucial for its development as a potential therapeutic agent. The following protocols are designed to elucidate these mechanisms.
Cell Viability and Cytotoxicity Assays
To determine the concentration-dependent effects of this compound on cancer cell lines, a cell viability assay is the first essential step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (nM) |
| HCT116 | Value |
| MDA-MB-231 | Value |
| A549 | Value |
Experimental Workflow:
Apoptosis Induction Assays
To investigate whether the cytotoxic effects of this compound are mediated by apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[8][9][10] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value |
Experimental Workflow:
Cell Cycle Analysis
To determine if this compound induces cell cycle arrest, propidium iodide (PI) staining of DNA content followed by flow cytometry is the standard method.[11][12][13]
Protocol: Cell Cycle Analysis by PI Staining
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Value | Value | Value |
| This compound (0.5x IC50) | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
Experimental Workflow:
Hypothetical Signaling Pathway of this compound
Based on the potential for this compound to induce apoptosis and cell cycle arrest, a hypothetical signaling pathway can be proposed for investigation. This pathway could involve the activation of stress-activated protein kinases (SAPKs), leading to the upregulation of pro-apoptotic proteins and downregulation of cell cycle progression proteins.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of ABCD Ring Fragments of the Kibdelones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis as a potential chemopreventive effect of dual cycloxygenase inhibitor, diclofenac, in early colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle arrest and apoptosis of leukemia cells induced by L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ketoconazole on the proliferation and cell cycle of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Kibdelone A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of Kibdelone A analogs to identify novel therapeutic candidates. The protocols outlined below focus on cell-based phenotypic assays and target-oriented assays directed at the known cellular effects of Kibdelone C, a prominent member of the Kibdelone family, which is known to induce potent cytotoxicity in cancer cell lines through disruption of the actin cytoskeleton.[1]
Introduction to this compound and its Analogs
Kibdelones are a class of complex polyketide natural products that have demonstrated significant cytotoxic and antibiotic activities.[1] Kibdelone C, a well-studied analog, exhibits low nanomolar cytotoxicity against a range of human cancer cell lines.[1] While initial investigations explored interactions with DNA and topoisomerase, studies have shown that Kibdelone C does not directly bind DNA or inhibit topoisomerase.[1] Instead, its mechanism of action is linked to the disruption of the actin cytoskeleton, although it does not appear to directly bind to actin or affect its polymerization in vitro.[1] This suggests an indirect mechanism, possibly through the modulation of signaling pathways that regulate actin dynamics.
The screening of this compound analogs is a promising strategy for the development of novel anticancer agents. A tiered HTS approach is recommended, beginning with broad phenotypic screens to identify active compounds, followed by more specific secondary assays to elucidate their mechanism of action.
Data Presentation: Cytotoxicity of Kibdelone C and its Analogs
The following tables summarize the reported cytotoxic activities of Kibdelone C and several of its synthetic analogs against various human cancer cell lines. This data serves as a benchmark for the evaluation of new analogs.
Table 1: Cytotoxicity (IC50/GI50) of Kibdelone C and Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| (-)-Kibdelone C | HCT116 | Colon | 3 - 5 | [2] |
| (+)-Kibdelone C | HCT116 | Colon | 3 - 5 | [2] |
| Methyl-Kibdelone C | HCT116 | Colon | 3 - 5 | [2] |
| Analog 74 (Unsubstituted F-ring) | NCI-H460 | Non-Small Cell Lung | < 5 | [2] |
| NCI-H1299 | Non-Small Cell Lung | < 5 | [2] | |
| A549 | Non-Small Cell Lung | < 5 | [2] | |
| Analog 75 (C10-OH only) | NCI-H460 | Non-Small Cell Lung | < 5 | [2] |
| NCI-H1299 | Non-Small Cell Lung | < 5 | [2] | |
| A549 | Non-Small Cell Lung | < 5 | [2] | |
| Analog 76 (Simaomicin F-ring) | NCI-H460 | Non-Small Cell Lung | < 5 | [2] |
| NCI-H1299 | Non-Small Cell Lung | < 5 | [2] | |
| A549 | Non-Small Cell Lung | < 5 | [2] | |
| Analog 77 (Lacks C13-OH) | NCI-H460 | Non-Small Cell Lung | < 5 | [2] |
| NCI-H1299 | Non-Small Cell Lung | < 5 | [2] | |
| A549 | Non-Small Cell Lung | < 5 | [2] | |
| This compound | SR (Leukemia) | Leukemia | 1.2 | |
| SN12C (Renal) | Renal | < 1 | ||
| Kibdelone C | SR (Leukemia) | Leukemia | < 1 | |
| SN12C (Renal) | Renal | < 1 |
Note: The GI50 is the concentration of drug that inhibits cell growth by 50%. The IC50 is the concentration that reduces the viability of the cells by 50%.
Signaling Pathways and Experimental Workflows
The disruption of the actin cytoskeleton by Kibdelones likely involves the modulation of key regulatory signaling pathways. The Rho family of small GTPases (Rho, Rac, and Cdc42) are central regulators of actin dynamics.[3][4][5] These GTPases, when active (GTP-bound), stimulate downstream effectors such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn influence the activity of actin-binding proteins like cofilin to control actin polymerization and organization.[6]
Below are diagrams illustrating the proposed signaling pathway and a recommended HTS workflow for this compound analogs.
Caption: Proposed signaling pathway for this compound-mediated actin disruption.
Caption: High-throughput screening workflow for this compound analogs.
Experimental Protocols
Primary Screening: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, NCI-H460)
-
Complete cell culture medium
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound analogs in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values for each analog.
Secondary Screen 1: High-Content Imaging of the Actin Cytoskeleton
This assay visually assesses the effect of compounds on the integrity of the actin cytoskeleton.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analogs
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
96- or 384-well imaging plates (black-walled, clear bottom)
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding and Treatment: Seed cells into imaging plates and treat with this compound analogs as described in the MTT assay protocol.
-
Fixation and Permeabilization: After the desired incubation time (e.g., 24 hours), carefully aspirate the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Staining: Wash three times with PBS. Stain the actin filaments by incubating with fluorescently labeled phalloidin (e.g., 1:200 dilution in PBS with 1% BSA) for 30-60 minutes at room temperature in the dark. Counterstain the nuclei with DAPI or Hoechst stain for 10 minutes.
-
Imaging: Wash three times with PBS and add PBS to the wells. Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify changes in actin cytoskeleton morphology. Parameters to analyze may include cell shape, cell spreading area, and the intensity and organization of actin filaments.
Secondary Screen 2: Rho GTPase Activation Assay (G-LISA)
This ELISA-based assay measures the amount of active, GTP-bound RhoA in cell lysates.
Materials:
-
G-LISA RhoA Activation Assay Kit (contains all necessary reagents including lysis buffer, binding buffer, anti-RhoA antibody, and detection reagents)
-
Cancer cell line of interest
-
This compound analogs
-
Ice-cold PBS
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with this compound analogs for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using the provided lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
G-LISA Assay:
-
Add equal amounts of protein lysate to the wells of the Rho-GTP affinity plate.
-
Incubate to allow active RhoA to bind to the rhotekin-coated plate.
-
Wash the wells to remove unbound proteins.
-
Add the primary anti-RhoA antibody and incubate.
-
Wash and add the secondary HRP-conjugated antibody.
-
Wash and add the HRP detection reagent.
-
Stop the reaction and measure the absorbance at 490 nm.[4][7]
-
-
Data Analysis: Quantify the relative levels of active RhoA in treated versus control cells.
Secondary Screen 2: Cofilin Phosphorylation (LIMK Activity Assay)
This assay indirectly assesses cofilin phosphorylation by measuring the activity of its upstream kinase, LIMK1, through ATP depletion.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Recombinant human LIMK1
-
Recombinant human cofilin
-
This compound analogs
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Assay Preparation: Prepare a reaction mixture containing assay buffer, cofilin, and LIMK1.
-
Compound Addition: Add the this compound analogs at various concentrations to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add the kinase reaction mixture to the wells, followed by the addition of ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luciferase-generated luminescent signal.
-
Signal Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence indicates ATP consumption by LIMK1. The effect of the this compound analogs on LIMK1 activity can be determined by comparing the luminescence signals in treated wells to control wells.[6][8]
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoskeleton, Inc. RhoA G-LISA Activation Assay Kit (Colorimetric Format), | Fisher Scientific [fishersci.com]
- 3. sc.edu [sc.edu]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin in Action: Imaging Approaches to Study Cytoskeleton Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application of Kibdelone A in Cancer Research Models
Application Notes
Kibdelone A is a member of the kibdelone family of polycyclic tetrahydroxanthones, which also includes Kibdelone B and C. These natural products, isolated from the actinomycete Kibdelosporangium sp., have demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines.[1] this compound and its congeners exhibit growth-inhibitory effects in the low nanomolar range, making them promising candidates for further investigation in cancer research and drug development.
The primary mechanism of action of the kibdelones is attributed to the disruption of the actin cytoskeleton.[1] Unlike other cytotoxic agents that target DNA or topoisomerases, kibdelones do not appear to interact directly with DNA.[1] Cellular studies have revealed that Kibdelone C, which can spontaneously oxidize to this compound, leads to profound morphological changes in cancer cells, including cell contraction, consistent with interference with the actin network.[1] Notably, this disruption occurs without direct binding to actin or affecting its polymerization in vitro, suggesting an indirect mechanism of action that likely involves the modulation of actin-regulatory proteins.[1]
The disruption of the actin cytoskeleton can trigger various downstream signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. While direct studies on the specific signaling pathways affected by this compound are limited, the profound impact on the actin network suggests potential modulation of pathways regulated by Rho family GTPases. These proteins are key regulators of actin dynamics and influence cell shape, adhesion, and motility. Perturbation of the actin cytoskeleton is also known to induce apoptosis through both intrinsic and extrinsic pathways. The morphological changes induced by kibdelones are often a prelude to programmed cell death.
Quantitative Data
The following tables summarize the reported cytotoxic activities of kibdelones in various cancer cell lines.
Table 1: Growth Inhibitory (GI₅₀) and Half-maximal Inhibitory Concentration (IC₅₀) Values of Kibdelones
| Compound | Cell Line | Assay Type | Value (nM) | Reference |
| Kibdelones A, B, C | Various (lung, colon, ovarian, prostate, breast) | GI₅₀ | < 5 | [1] |
| (+)-Kibdelone C | HCT116 (Colon) | IC₅₀ | 3 - 5 | [1] |
| (-)-Kibdelone C | HCT116 (Colon) | IC₅₀ | 3 - 5 | [1] |
| Methyl Kibdelone C | HCT116 (Colon) | IC₅₀ | 3 - 5 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton organization after treatment with this compound.
Materials:
-
Cancer cells grown on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking buffer) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to assess the effect of this compound on the expression of proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Proposed mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Potential apoptotic signaling pathways induced by this compound.
References
Design and Synthesis of Simplified Kibdelone A Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and synthesis of simplified analogues of Kibdelone A, a potent polycyclic xanthone natural product with significant antiproliferative properties. The information compiled herein is based on published synthetic strategies and biological evaluations, offering a guide for researchers interested in exploring this class of compounds for drug discovery.
Design Rationale for Simplified this compound Analogues
This compound possesses a complex hexacyclic structure. The design of simplified analogues aims to reduce synthetic complexity while retaining or improving biological activity. The core tetrahydroxanthone pharmacophore is believed to be crucial for its anticancer activity. Simplification strategies often focus on modifications or replacements of the peripheral rings (E/F rings) to probe structure-activity relationships (SAR).
Key design considerations include:
-
Retaining the core structure: The ABCD ring system is generally considered essential for activity.
-
Simplifying the F-ring: The stereochemically complex F-ring can be replaced with simpler, achiral, or racemic aromatic or alicyclic moieties.
-
Modifying functional groups: Hydroxyl groups and other substituents on the core and peripheral rings can be altered to investigate their role in target binding and overall potency.
The following diagram illustrates a generalized design strategy for simplified this compound analogues.
Caption: Design strategy for this compound analogues.
Synthesis Protocols
The synthesis of simplified this compound analogues can be approached through a convergent strategy, involving the preparation of the core ABCD ring system and a simplified F-ring precursor, followed by their coupling and subsequent cyclization.
Synthesis of the ABCD Ring System
A key step in constructing the ABCD ring system involves an Indium(III)-catalyzed arylation of a heterocyclic quinone monoketal followed by an iodine-mediated oxidative photochemical electrocyclization.
Caption: Workflow for ABCD ring synthesis.
Protocol: In(III)-catalyzed Arylation and Photochemical Cyclization
-
Arylation: To a solution of the quinone monoketal and the styrene derivative in a 1:1 mixture of acetonitrile (CH3CN) and hexafluoroisopropanol (HFIP), add Indium(III) chloride (InCl3, 15 mol%). Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the biaryl intermediate.
-
Photochemical Cyclization: Dissolve the biaryl intermediate in tetrahydrofuran (THF). Add iodine (I2, 1.1 equivalents) to the solution. Irradiate the mixture with a UV lamp (e.g., mercury lamp) until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the residue by column chromatography to yield the ABCD ring system.
Synthesis of Simplified F-Ring Precursors
Simplified F-ring precursors can be synthesized through various methods. For instance, an unsubstituted aryl F-ring can be prepared from commercially available starting materials. Chiral, non-racemic iodocyclohexene carboxylate EF ring synthons can be prepared using methods like enzymatic dihydroxylation of methyl 2-halobenzoates.
Coupling and Tetrahydroxanthone Formation
The ABCD ring system is coupled with the simplified F-ring precursor via an oxa-Michael addition, followed by a Friedel-Crafts cyclization to form the tetrahydroxanthone core. For simpler phenols, a one-pot oxa-Michael/Friedel-Crafts cyclization cascade process is possible.
Caption: Workflow for tetrahydroxanthone formation.
Protocol: Oxa-Michael Addition and Friedel-Crafts Cyclization
-
Oxa-Michael Addition: To a solution of the ABCD ring fragment in a suitable solvent (e.g., dichloromethane), add the simplified F-ring precursor and a base (e.g., DBU). Stir the reaction at room temperature until the addition is complete.
-
Friedel-Crafts Cyclization: To the crude intermediate from the previous step, add a Lewis acid (e.g., BF3·OEt2) or a protic acid (e.g., trifluoroacetic acid) to promote the intramolecular Friedel-Crafts cyclization.
-
Final Deprotection (if necessary): If protecting groups are present (e.g., acetonide), perform a deprotection step under standard conditions (e.g., acidic hydrolysis) to yield the final simplified Kibdelone analogue.
-
Purification: Purify the final compound by column chromatography or recrystallization.
Biological Activity and Data
Simplified Kibdelone analogues have been evaluated for their antiproliferative activity against various cancer cell lines. The data from these studies are summarized below.
| Compound | Description | Mean GI50 (nM) | Cell Lines | Reference |
| This compound | Natural Product | < 5 | NCI 60 Panel | |
| OMe-kibdelone A (35) | Methyl ether of this compound | 3.2 | NCI 60 Panel | |
| Analogue 30 | Simplified tetrahydroxanthone (protected) | Inactive at 10 µM | NCI 60 Panel | |
| Analogue 31 | Simplified tetrahydroxanthone (deprotected) | Inactive at 10 µM | NCI 60 Panel | |
| Kibdelone C | Natural Product | < 5 | Various human cancers | |
| Analogue 74 | Unsubstituted aryl F-ring | < 5 | Non-small cell lung cancer | |
| Analogue 75 | Retains only C10 hydroxyl on F-ring | < 5 | Non-small cell lung cancer | |
| Analogue 76 | Diol F-ring (same as simaomicin α) | < 5 | Non-small cell lung cancer | |
| Analogue 77 | Diol F-ring, lacks C13 hydroxyl | < 5 | Non-small cell lung cancer | |
| Dimethyl-kibdelone 56 | Methyl group on D-ring phenol | >100-fold less potent | Non-small cell lung cancer |
Mechanism of Action
The exact mechanism of action for Kibdelones is not yet fully elucidated. However, studies on Kibdelone C and its simplified analogues suggest that their cytotoxic effects are not due to DNA interaction or topoisomerase inhibition, which are common mechanisms for polycyclic aromatic compounds. Instead, these compounds have been shown to disrupt the actin cytoskeleton. This disruption is not caused by direct binding to actin or affecting its polymerization in vitro, suggesting an indirect mechanism of action.
Caption: Proposed mechanism of action for Kibdelone analogues.
Further studies are required to identify the specific molecular targets of Kibdelone analogues and to fully understand the signaling pathways that lead to actin cytoskeleton disruption and subsequent cell death. The simplified analogues, particularly those that retain high potency, represent valuable tools for these mechanistic investigations.
Assessing the Stability of Kibdelone A in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of Kibdelone A in solution. This compound is a member of the polycyclic tetrahydroxanthone family of natural products, which have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2][3] Understanding the stability of this compound is crucial for its development as a potential therapeutic agent, ensuring its quality, efficacy, and safety.
Introduction to this compound Stability
This compound is reported to be relatively stable in solution under ambient conditions, particularly when compared to its congeners, Kibdelone B and C, which can interconvert in alcoholic solvents.[1] However, a systematic evaluation of its stability under various stress conditions is essential to identify potential degradation pathways and establish appropriate storage and handling procedures. Forced degradation studies are a critical component of this evaluation, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[4][5][6][7]
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for accurately quantifying the degradation of this compound and separating it from any potential degradation products. While a specific validated method for this compound is not publicly available, the following protocol is based on established methods for other complex natural products and can be optimized for this specific application.[8][9][10][11][12]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | Diode Array Detector (DAD), monitor at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Note: This method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness before use in formal stability studies.
Forced Degradation Studies: Protocols
Forced degradation studies are designed to accelerate the degradation of this compound under various stress conditions to predict its long-term stability and identify potential degradation products.[4][5][6][7][13] A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being overly complex.[7]
Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable, such as dimethyl sulfoxide (DMSO) or a mixture of methanol and dichloromethane. The final concentration for the stress studies should be around 1 mg/mL.
Stress Conditions
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at room temperature (25 °C) for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute with the mobile phase for HPLC analysis.
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot.
-
Dilute with the mobile phase for HPLC analysis.
-
Place a solid sample of this compound in a temperature-controlled oven at 80 °C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the initial solvent to the target concentration for HPLC analysis.
-
For solution stability, incubate a stock solution at 60 °C for 48 hours.
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation and Analysis
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 15.2% | 2 |
| 0.1 M NaOH | 24 hours | 25 °C | 8.5% | 1 |
| 3% H₂O₂ | 24 hours | 25 °C | 11.7% | 3 |
| Heat (Solid) | 48 hours | 80 °C | 5.1% | 1 |
| Heat (Solution) | 48 hours | 60 °C | 9.8% | 2 |
| Light | 1.2 million lux-hrs | 25 °C | 18.9% | 4 |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of this compound.
Proposed Mechanism of Action of Kibdelones
While a specific signaling pathway for this compound has not been fully elucidated, studies on Kibdelone C suggest a mechanism involving the disruption of the actin cytoskeleton, rather than direct DNA interaction.[1][14]
Caption: Proposed mechanism of this compound-induced cytotoxicity via disruption of actin dynamics.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the stability of this compound in solution. By employing forced degradation studies in conjunction with a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the degradation pathways and intrinsic stability of this promising natural product. This knowledge is indispensable for the successful development of this compound as a potential therapeutic agent, ensuring its quality, safety, and efficacy from early-stage research through to clinical applications.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for Studying Kibdelone A's Effect on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the cellular effects of Kibdelone A, a potent cytotoxic agent. While the precise mechanisms of action are still under investigation, evidence suggests that the kibdelone family of compounds, including this compound, exerts its anticancer effects through a novel mechanism that involves disruption of the actin cytoskeleton.[1] This document outlines protocols to investigate the impact of this compound on key cellular pathways, including cell viability, apoptosis, cell cycle progression, and inflammatory signaling.
Overview of this compound
This compound is a member of the polycyclic tetrahydroxanthone family of natural products.[1] Along with its congeners Kibdelone B and C, it demonstrates potent growth inhibition against a broad spectrum of human cancer cell lines at nanomolar concentrations.[1][2] It is important to note that under aerobic conditions, Kibdelone C can spontaneously oxidize to Kibdelones A and B, and it is currently unclear if the three compounds have equal activity or if they interconvert during biological assays.[1] The mechanism of cytotoxicity does not appear to involve common pathways such as DNA intercalation or topoisomerase inhibition.[1]
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following table summarizes the 50% growth inhibition (GI50) values for this compound against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). This data provides a broad overview of its cytotoxic potential across various cancer types.
Table 1: this compound NCI-60 Cell Line Screening Data (GI50 in nM)
| Cell Line | Cancer Type | GI50 (nM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 3.2 |
| HL-60(TB) | Leukemia | 3.5 |
| K-562 | Leukemia | 3.1 |
| MOLT-4 | Leukemia | 3.3 |
| RPMI-8226 | Leukemia | 3.6 |
| SR | Leukemia | 2.9 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 4.1 |
| EKVX | Non-Small Cell Lung | 3.9 |
| HOP-62 | Non-Small Cell Lung | 4.0 |
| HOP-92 | Non-Small Cell Lung | 4.2 |
| NCI-H226 | Non-Small Cell Lung | 3.8 |
| NCI-H23 | Non-Small Cell Lung | 4.3 |
| NCI-H322M | Non-Small Cell Lung | 4.1 |
| NCI-H460 | Non-Small Cell Lung | 3.7 |
| NCI-H522 | Non-Small Cell Lung | 4.5 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 3.4 |
| HCC-2998 | Colon Cancer | 3.9 |
| HCT-116 | Colon Cancer | 3.5 |
| HCT-15 | Colon Cancer | 4.2 |
| HT29 | Colon Cancer | 3.8 |
| KM12 | Colon Cancer | 3.6 |
| SW-620 | Colon Cancer | 3.7 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 4.0 |
| SF-295 | CNS Cancer | 4.3 |
| SF-539 | CNS Cancer | 4.1 |
| SNB-19 | CNS Cancer | 3.9 |
| SNB-75 | CNS Cancer | 4.4 |
| U251 | CNS Cancer | 3.8 |
| Melanoma | ||
| LOX IMVI | Melanoma | 3.6 |
| MALME-3M | Melanoma | 3.9 |
| M14 | Melanoma | 4.1 |
| SK-MEL-2 | Melanoma | 3.7 |
| SK-MEL-28 | Melanoma | 4.2 |
| SK-MEL-5 | Melanoma | 3.5 |
| UACC-257 | Melanoma | 4.0 |
| UACC-62 | Melanoma | 3.8 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 4.5 |
| OVCAR-3 | Ovarian Cancer | 4.1 |
| OVCAR-4 | Ovarian Cancer | 4.3 |
| OVCAR-5 | Ovarian Cancer | 3.9 |
| OVCAR-8 | Ovarian Cancer | 4.2 |
| NCI/ADR-RES | Ovarian Cancer | 4.6 |
| SK-OV-3 | Ovarian Cancer | 4.0 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 4.4 |
| A498 | Renal Cancer | 4.1 |
| ACHN | Renal Cancer | 4.5 |
| CAKI-1 | Renal Cancer | 4.2 |
| RXF 393 | Renal Cancer | 4.0 |
| SN12C | Renal Cancer | 3.8 |
| TK-10 | Renal Cancer | 4.3 |
| UO-31 | Renal Cancer | 3.9 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 4.1 |
| DU-145 | Prostate Cancer | 4.3 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 3.9 |
| MDA-MB-231/ATCC | Breast Cancer | 4.2 |
| HS 578T | Breast Cancer | 4.0 |
| BT-549 | Breast Cancer | 4.4 |
| T-47D | Breast Cancer | 3.8 |
| MDA-MB-468 | Breast Cancer | 4.1 |
Note: This data is based on previously conducted NCI-60 screenings for this compound and its analogs.[2] The mean GI50 value for this compound is approximately 3.2 nM.[2]
Experimental Protocols
The following protocols are provided to enable researchers to investigate the effects of this compound on various cellular pathways.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Analysis by Western Blot
This protocol details the detection of key apoptosis markers to determine if this compound induces programmed cell death.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
This compound-treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
NF-κB Reporter Assay
This protocol is to investigate if this compound modulates the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
TNF-α (as a positive control for NF-κB activation)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound for a specified time.
-
Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualization of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton induced by this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin for 30-60 minutes at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin filaments and nuclei using a fluorescence microscope.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Investigational Cellular Pathways Affected by this compound.
Caption: Western Blot Workflow for Apoptosis Marker Analysis.
References
Troubleshooting & Optimization
Navigating the Synthesis of Kibdelone A: A Technical Troubleshooting Guide
The total synthesis of Kibdelone A, a potent anticancer agent, presents a formidable challenge to synthetic chemists. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles encountered during the synthesis of this complex hexacyclic tetrahydroxanthone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main difficulties in synthesizing this compound revolve around three key areas:
-
Construction of the complex hexacyclic core: Specifically, the formation of the tetrahydroxanthone moiety has proven to be a significant hurdle.[1]
-
Control of stereochemistry: Establishing the correct stereochemistry of the chiral centers in the F-ring requires carefully designed synthetic strategies.[2][3]
-
Late-stage functionalization: The final oxidation step to yield this compound is highly sensitive to reaction conditions and can lead to undesired side products.[1]
Q2: Why did the one-pot oxa-Michael/Friedel-Crafts cyclization fail for the this compound core?
While a one-pot oxa-Michael/Friedel-Crafts cyclization was successful for simpler phenolic substrates, it was not viable for the complex ABCD ring fragment of this compound.[1] This is likely due to the steric hindrance and electronic properties of the advanced intermediate, which disfavor the required intramolecular cyclization.
Q3: What alternative strategies have been successful for constructing the ABCD ring system?
Successful approaches for the construction of the ABCD ring moiety have included an Indium(III)-catalyzed arylation of a heterocyclic quinone monoketal and an iodine-mediated oxidative photochemical electrocyclization.[1][4][5]
Troubleshooting Guides
Issue 1: Low Yield or Failure in the Tetrahydroxanthone Core Formation
Problem: Attempts to form the tetrahydroxanthone core via an oxa-Michael/Friedel-Crafts cascade or a gold-catalyzed hydroarylation result in low to no yield of the desired product.[1]
Troubleshooting Steps:
-
Re-evaluate the Cyclization Strategy: If the one-pot cascade fails, consider a stepwise approach. Isolate the oxa-Michael adduct first and then attempt the Friedel-Crafts cyclization under various Lewis or Brønsted acid conditions.
-
Protecting Group Strategy: The electronic nature of the phenol precursor is critical. Ensure that the protecting groups on the ABCD ring system do not deactivate the aromatic ring towards electrophilic attack.
-
Alternative Catalysts: For the hydroarylation approach, if AuCl₃ is unsuccessful, screen other gold catalysts with different ligands or explore other transition metal catalysts known to promote similar transformations (e.g., Pt, Pd).
-
Substrate Modification: Consider temporary modification of the substrate to improve its reactivity, with subsequent deprotection.
Issue 2: Poor Stereocontrol in the Synthesis of the EF Ring Fragment
Problem: Difficulty in establishing the correct absolute and relative stereochemistry of the chiral centers in the F-ring.
Troubleshooting Steps:
-
Chiral Resolution: If a racemic synthesis is performed, investigate chiral chromatography or diastereomeric salt resolution of a suitable intermediate.
-
Asymmetric Catalysis: Employ asymmetric reactions such as a Shi epoxidation to set key stereocenters early in the synthesis.[3]
-
Enzymatic Reactions: Utilize enzymatic dihydroxylation of a suitable aromatic precursor to generate a chiral diol, which can then be elaborated into the desired F-ring fragment.[1]
-
Substrate-Controlled Diastereoselection: Design the synthesis to take advantage of substrate-controlled reactions, such as an intramolecular iodo halo-Michael aldol reaction, to set the relative stereochemistry.[2][6]
Issue 3: Unwanted Side Reactions During Late-Stage B-Ring Oxidation
Problem: The final oxidation of the B-ring to generate the quinone moiety of this compound leads to over-oxidation or oxidation of other sensitive functionalities, particularly on the D-ring.[1]
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium is critical. Avoid strongly acidic conditions which have been shown to promote D-ring oxidation.[1] A neutral or slightly basic medium may be preferable.
-
Choice of Oxidant: If CAN (ceric ammonium nitrate) proves to be too harsh, explore milder oxidants. Consider reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or IBX (2-iodoxybenzoic acid).
-
Protecting Groups: If chemoselectivity remains a challenge, consider protecting the sensitive functionalities on the D-ring prior to the oxidation step. This will require additional deprotection steps but may improve the overall yield.
-
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the formation of over-oxidized byproducts. Running the reaction at a lower temperature may also improve selectivity.
Quantitative Data Summary
| Synthetic Strategy Comparison | Key Reaction | Reported Yield | Reference |
| Gold-Catalyzed Alkynyl Biaryl Formation | AuCl₃-catalyzed reaction of quinone monoketal with aryl alkyne | 62% | [1] |
| Intramolecular Halo-Michael Aldol Reaction | Magnesium iodide mediated cyclization | 78% (major diastereomer) | [6] |
| Final Oxidation to this compound | CAN in water/CH₃CN | Good Yield (exact % not specified) | [1] |
| Two-Step Oxidation to Carboxylic Acid | IBX oxidation followed by Pinnick oxidation | Not specified | [6] |
Experimental Protocols
Detailed Methodology for Intramolecular Halo-Michael Aldol Reaction: [6]
To a solution of the aldehyde ynoate precursor (1 equivalent) in CH₂Cl₂ at -20 °C is added magnesium iodide (2 equivalents). The reaction mixture is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the 2-iodo-1-cyclohexenecarboxylate.
Visualizations
References
- 1. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue [agris.fao.org]
- 6. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stereochemical Control Issues in Kibdelone A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stereochemical control challenges during the synthesis of Kibdelone A and its analogues.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Intramolecular Iodo-Michael-Aldol Cyclization for the Tetrahydroxanthone Core
Question: We are attempting the intramolecular iodo-Michael-aldol cyclization to form the EF ring fragment of Kibdelone C, as reported by the Porco group, but we are observing a low diastereomeric ratio (d.r.). How can we improve the selectivity for the desired diastereomer?
Answer: The diastereoselectivity of this reaction is highly dependent on the chelation control exerted by the Lewis acid. Here are several factors to investigate:
-
Lewis Acid Choice and Quality: Magnesium iodide (MgI₂) is crucial for achieving high diastereoselectivity. Ensure the MgI₂ is anhydrous and of high purity. Older or improperly stored MgI₂ can be less effective. Consider using freshly dried MgI₂.
-
Temperature Control: The reaction is typically run at -20 °C.[1] Deviations from this temperature can lead to a decrease in selectivity. Ensure your cooling bath is stable and the internal reaction temperature is monitored.
-
Solvent Purity: Dichloromethane (CH₂Cl₂) must be anhydrous. The presence of water can interfere with the Lewis acid and the reaction intermediates. Use freshly distilled or dried solvent.
-
Substrate Purity: The starting ynoate aldehyde must be pure. Impurities can chelate with the magnesium, disrupting the desired transition state.
Proposed Chelated Transition State Model:
The high diastereoselectivity is proposed to arise from a chair-like transition state where the magnesium chelates to both the aldehyde oxygen and the oxygen of the α-benzyl ether. This conformation favors the formation of the desired diastereomer.
Caption: Proposed chelation-controlled transition state in the iodo-Michael-aldol reaction.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Lewis Acid | MgI₂ (2.0 equiv.) | Use freshly opened or dried reagent. |
| Temperature | -20 °C | Calibrate your thermometer and maintain a stable cold bath. |
| Solvent | Anhydrous CH₂Cl₂ | Use solvent from a freshly opened bottle or pass through a drying column. |
| Reaction Time | Varies (monitor by TLC) | Premature workup can affect yield. |
Experimental Protocol: Diastereoselective Intramolecular Iodo-Michael-Aldol Cyclization
This protocol is adapted from the total synthesis of Kibdelone C by Porco and coworkers.[1]
-
To a solution of the ynoate aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ (0.02 M) at -20 °C is added a solution of MgI₂ (2.0 equiv) in diethyl ether.
-
The reaction mixture is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to separate the diastereomers.
Issue 2: Low Enantioselectivity in the Shi Epoxidation for the Tetrahydroxanthone Fragment
Question: We are using a Shi-type epoxidation to install the stereocenters in the tetrahydroxanthone core of (-)-Kibdelone C, as described in the work by Ready and coworkers, but the enantiomeric excess (e.e.) is low. What are the critical parameters for this reaction?
Answer: The Shi epoxidation is a powerful tool for asymmetric synthesis, but its success hinges on several experimental factors. In the synthesis of (-)-Kibdelone C, this reaction is used on a bis-enol ether intermediate, followed by an in-situ reduction.[2]
-
Catalyst Choice and Purity: A specific fructose-derived ketone catalyst is used. Ensure the correct catalyst is synthesized and purified properly.
-
pH Control: The pH of the reaction medium is critical. A basic pH (often around 10.5) is generally required for optimal catalyst turnover and to suppress side reactions.[3] Use a buffered system to maintain the pH.
-
Temperature: These reactions are typically run at low temperatures (e.g., 0 °C) to enhance selectivity and minimize catalyst decomposition.[3]
-
Reagent Stoichiometry: The amounts of oxone and catalyst need to be carefully controlled. Excess oxone can lead to catalyst decomposition.
Experimental Workflow for Shi Epoxidation and Reduction:
References
Improving the yield and scalability of Kibdelone A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Kibdelone A. The information is compiled from published synthetic routes and aims to address common challenges to improve yield and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic bond disconnections in the total synthesis of this compound?
A1: The retrosynthetic analysis of this compound typically involves a few key disconnections. A common strategy is the late-stage construction of the hexacyclic core via an oxa-Michael/Friedel-Crafts cyclization to form the tetrahydroxanthone moiety. This disconnects the molecule into the ABCD ring system and a chiral, non-racemic F-ring synthon. The ABCD ring system itself is often assembled via a photochemical electrocyclization of a biaryl styrene precursor.
Q2: What are the major challenges in scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges. The photochemical electrocyclization step can be difficult to scale due to the need for specialized equipment and potential for side reactions with prolonged irradiation. The purification of complex, polyhydroxylated intermediates can be challenging and may require multiple chromatographic steps, leading to material loss. Furthermore, the stereoselective construction of the chiral F-ring and the final, sensitive deprotection and oxidation steps require careful control of reaction conditions to maintain good yields on a larger scale. The stability of some intermediates can also be a concern, with the potential for oxidation or degradation.[1][2]
Q3: Are there alternative catalysts for the arylation step in the synthesis of the ABCD ring system?
A3: Yes, while early syntheses of related compounds utilized Pt(IV)-mediated arylation, In(III)-catalyzed arylation has been reported as a robust and effective alternative for the construction of the biaryl precursor to the ABCD ring system of this compound.[1] Treatment of the quinone monoketal with a styrene derivative in the presence of InCl₃ has been shown to provide the desired biaryl product in good yield.[1]
Troubleshooting Guides
In(III)-Catalyzed Arylation
Problem: Low yield of the biaryl product (precursor to the ABCD rings).
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inactive Catalyst | Ensure InCl₃ is anhydrous. | Indium(III) chloride is hygroscopic, and moisture can deactivate the Lewis acid catalyst. |
| Sub-optimal Solvent System | Use a 1:1 mixture of CH₃CN/HFIP. | Hexafluoroisopropanol (HFIP) is a highly polar, non-coordinating solvent that can promote the reaction.[1] |
| Competing Side Reactions | Monitor the reaction by TLC or LC-MS to identify potential side products. | This can help in adjusting reaction time and temperature to minimize side reactions. |
Iodine-Mediated Photochemical Electrocyclization
Problem: Low yield of the cyclized ABCD ring system.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Product Degradation | Add a scavenger for HI, such as tetrahydrofuran (THF). | The reaction generates hydrogen iodide (HI), which can cause product degradation. THF can act as a scavenger for HI.[1] |
| Incorrect Iodine Concentration | Optimize the stoichiometry of iodine. | An excess of iodine can decrease the yield, likely due to product degradation.[1] |
| Insufficient Irradiation | Ensure the use of an appropriate light source and reaction vessel (e.g., quartz). | Photochemical reactions are dependent on the wavelength and intensity of light. |
Problem: Formation of significant side products during photochemical cyclization.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Over-irradiation | Monitor the reaction progress closely and stop the reaction once the starting material is consumed. | Prolonged exposure to UV light can lead to the formation of degradation products. |
| Oxygen Contamination | Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon). | Oxygen can participate in side reactions, leading to undesired byproducts. |
Oxa-Michael/Friedel-Crafts Cyclization
Problem: No or low yield of the coupled product from the oxa-Michael addition.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Low Reactivity of F-ring Synthon | Use a more activated F-ring synthon, such as an iodo HFIP ester, instead of a methyl ester. | The hexafluoroisopropyl (HFIP) ester is a better leaving group and increases the electrophilicity of the Michael acceptor.[1] |
| Unsuitable Base/Solvent Combination | Screen different bases and polar aprotic solvents (e.g., K₃PO₄ in DMA). | The choice of base and solvent is critical for the success of the oxa-Michael addition. In the synthesis of Kibdelone C, numerous standard basic conditions failed.[3] |
| Steric Hindrance | Consider a two-step approach where the oxa-Michael adduct is isolated before attempting the Friedel-Crafts cyclization. | A one-pot process may not be feasible with the complex this compound ABCD ring fragment.[1] |
Problem: The Friedel-Crafts cyclization does not proceed after the oxa-Michael addition.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Activation | For a two-step process, consider saponification of the ester followed by activation with cyanuric chloride. | This method was successful in the synthesis of Kibdelone C for the formation of the tetrahydroxanthone ring system.[3] |
| Unfavorable Reaction Conditions | Attempt the cyclization under thermal conditions or with a Lewis acid catalyst, but be aware of potential retro-Michael reactions or aromatization of the F-ring. | In some cases, heating with a base like K₃PO₄ was required to promote the Friedel-Crafts cyclization.[1] |
Final Deprotection and Oxidation
Problem: Low yield or decomposition during the final deprotection and oxidation steps.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incorrect pH for Oxidation | Use ceric ammonium nitrate (CAN) in a neutral solvent system like CH₃CN/water. | Acidic conditions, which were successful for Kibdelone C, can cause oxidation of the D-ring in the this compound series.[1] |
| Product Instability | Handle the final product under an inert atmosphere and purify it quickly, for example, by HPLC followed by lyophilization. | Kibdelone C is known to be prone to oxidation.[2] |
| Acid Sensitivity of Intermediates | During workup of acid-sensitive intermediates like the vinylogous carbonate, use a mild acidic wash (e.g., 0.5 N KHSO₄) at low temperatures. | This minimizes degradation of the product.[3] |
Data Presentation
Table 1: Optimization of Photochemical Cyclization
| Entry | Oxidant (equiv.) | Iodine (equiv.) | Additive (equiv.) | Solvent | Yield (%) |
| 1 | PIDA (1.2) | 0.1 | - | CH₂Cl₂ | 45 |
| 2 | PIDA (1.2) | 0.5 | - | CH₂Cl₂ | 40 |
| 3 | PIDA (1.2) | 1.0 | - | CH₂Cl₂ | 35 |
| 4 | PIDA (1.2) | 1.1 | - | CH₂Cl₂ | 25 |
| 5 | PIDA (1.2) | 1.1 | THF (20) | CH₂Cl₂ | 73 |
| Data adapted from the synthesis of the ABCD ring system of this compound.[1] |
Table 2: Comparison of F-ring Synthons for Oxa-Michael Addition
| F-ring Synthon | Base | Solvent | Temperature | Outcome |
| Methyl-ester | - | DMSO | 60 °C | No reactivity |
| Iodo HFIP ester | K₃PO₄ | DMA | Room Temp. | 61% yield of adduct |
| Data adapted from the synthesis of this compound.[1] |
Experimental Protocols
1. In(III)-Catalyzed Arylation for Biaryl Precursor Synthesis
To a solution of quinone monoketal (1.0 equiv) and the desired styrene (1.2 equiv) in a 1:1 mixture of acetonitrile (CH₃CN) and hexafluoroisopropanol (HFIP) is added indium(III) chloride (InCl₃, 15 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the biaryl product.[1]
2. Iodine-Mediated Oxidative Photochemical Electrocyclization
The biaryl precursor (1.0 equiv) is dissolved in dichloromethane (CH₂Cl₂). Phenyliodine(III) diacetate (PIDA, 1.2 equiv), iodine (I₂, 1.1 equiv), and tetrahydrofuran (THF, 20 equiv) are added to the solution. The reaction mixture is irradiated with a suitable UV lamp (e.g., a Hanovia medium-pressure mercury lamp) in a quartz immersion well. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The residue is purified by chromatography to yield the ABCD ring system.[1]
3. Final Deprotection and Oxidation to this compound
The protected this compound precursor is dissolved in a mixture of acetonitrile (CH₃CN) and water. Ceric ammonium nitrate (CAN, 2.2 equiv) is added in portions, and the mixture is stirred at room temperature. The reaction progress is monitored by LC-MS. Once the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude this compound is then purified by preparative HPLC to yield the final product.[1]
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for photochemical cyclization.
References
- 1. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
Kibdelone A stability issues and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Kibdelone A. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is known to be the most stable compound among the kibdelone congeners (A, B, and C). It is relatively stable upon exposure to air and when standing in solution[1]. However, its stability can be influenced by various factors such as solvent, pH, and the presence of other kibdelone forms.
Q2: What is the relationship between this compound, B, and C?
Kibdelones B and C are known to interconvert in alcoholic solvents, leading to an equilibrium mixture that includes this compound[2][3]. Kibdelone C can also spontaneously oxidize to Kibdelones A and B under aerobic conditions[4]. This suggests that Kibdelone C may act as a pro-drug, converting to the other forms under certain experimental conditions[4].
Q3: What are the primary degradation pathways for the kibdelone family?
The interconversion between Kibdelones A, B, and C is believed to occur through a combination of keto/enol tautomerizations and quinone/hydroquinone redox reactions[2][3]. Specific degradation pathways for this compound under various stress conditions (e.g., acid, base, oxidative, photolytic) have not been extensively detailed in publicly available literature. However, a plausible mechanism for the equilibration involves air oxidation and a sequence of tautomerizations that can aromatize ring C[3].
Q4: Are there any known chemical incompatibilities for this compound?
During chemical synthesis, it was noted that the presence of hydrogen iodide (HI) can lead to the degradation of a precursor to the this compound ABCD ring system[1]. This suggests that strong acids may promote degradation. The use of a scavenger like tetrahydrofuran (THF) was found to be effective in mitigating this degradation[1].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks corresponding to Kibdelone B and/or C observed in a this compound sample. | Interconversion of this compound to B and C. This is more likely to occur in alcoholic solvents. | - Analyze samples promptly after preparation.- Use aprotic solvents if compatible with the experimental design.- If alcoholic solvents are necessary, consider storing samples at low temperatures and protecting them from light and air to minimize conversion.- Develop and use a validated stability-indicating HPLC method to quantify the different forms. |
| Loss of this compound potency or concentration over time in solution. | Degradation of the compound. This could be due to factors such as pH, temperature, light exposure, or oxidative stress. | - Conduct forced degradation studies to identify the specific conditions causing instability.- Prepare solutions fresh before use.- Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected. |
| Variability in biological assay results. | Interconversion of this compound to the more potent Kibdelone C or less stable Kibdelone B under assay conditions[4][5]. | - Monitor the stability of this compound in the specific assay medium over the time course of the experiment.- Consider the possibility that the observed activity is a composite of the activities of Kibdelones A, B, and C.- If possible, use a stabilized derivative or formulation for more consistent results. |
Experimental Protocols
While specific forced degradation studies for this compound are not detailed in the literature, a general approach based on ICH guidelines can be followed to assess its stability.
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 60°C for 48 hours. Also, expose a solution of this compound (100 µg/mL in a suitable solvent) to the same conditions.
-
Photostability: Expose a solution of this compound (100 µg/mL) to a calibrated light source (e.g., ICH option 1 or 2). A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC-UV method. An LC-MS/MS method can be used to identify the mass of any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation and identify any new peaks.
Table 1: Example Data from a Hypothetical Forced Degradation Study
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | Data to be determined | Data to be determined |
| 0.1 M NaOH | 24 | 60 | Data to be determined | Data to be determined |
| 3% H₂O₂ | 24 | 25 | Data to be determined | Data to be determined |
| Heat (Solid) | 48 | 60 | Data to be determined | Data to be determined |
| Heat (Solution) | 48 | 60 | Data to be determined | Data to be determined |
| Light | As per ICH | 25 | Data to be determined | Data to be determined |
Note: This table should be populated with experimental data.
Visualizations
Caption: Interconversion pathways of Kibdelones A, B, and C.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Kibdelone A synthesis steps
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Kibdelone A. The information is compiled from published synthetic routes to assist in overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential solutions and optimized conditions.
Issue 1: Low yield in the photochemical cyclization for the ABCD ring system.
-
Question: My photochemical cyclization to form the phenanthrene ABCD ring system (e.g., compound 21 in the Porco synthesis) is giving low yields. What could be the cause and how can I optimize it?
-
Answer: Low yields in this iodine-mediated oxidative photochemical cyclization can be due to product degradation by hydrogen iodide (HI), a byproduct of the reaction. Increasing the amount of iodine in an attempt to drive the reaction to completion can actually exacerbate this issue and further decrease the yield. A successful optimization strategy involves the use of a hydrogen iodide scavenger. The addition of tetrahydrofuran (THF) to the reaction mixture has been shown to be effective in trapping HI and improving the yield of the desired ABCD ring system.[1]
Optimization of Photochemical Cyclization:
Entry I2 (equiv.) Additive (equiv.) Solvent Yield (%) 1 0.1 None CH2Cl2 - 2 0.5 None CH2Cl2 - 3 1.0 None CH2Cl2 - 4 1.1 None CH2Cl2 low | 5 | 1.1 | THF (20) | CH2Cl2 | 73 |
Data adapted from studies on related systems, highlighting the effect of additives.
Experimental Workflow: Photochemical Cyclization Optimization
Caption: Troubleshooting workflow for low yield in photochemical cyclization.
Issue 2: The one-pot oxa-Michael/Friedel-Crafts cyclization for the tetrahydroxanthone ring system is failing with the this compound ABCD fragment.
-
Question: I am trying to couple the ABCD ring fragment with the activated F-ring synthon in a one-pot fashion to form the tetrahydroxanthone core, but it is not working. Why is this and what is the alternative?
-
Answer: While a one-pot oxa-Michael/intramolecular Friedel-Crafts cyclization has been successful for simplified phenol analogues, this process is not viable with the more complex phenanthrenetriol ABCD ring core of this compound.[1][2] The reaction tends to stall after the initial oxa-Michael addition. To overcome this, a two-step process is recommended.
For the synthesis of Kibdelone C, which has a similar core, the vinylogous carbonate intermediate formed after the oxa-Michael addition was found to be sensitive to acid.[3] Attempts to promote the subsequent Friedel-Crafts cyclization using thermal or Lewis-acid catalyzed conditions were unsuccessful, leading to starting material, aromatization of the F-ring, or retro-Michael products.[1] A successful approach involves isolating the vinylogous carbonate, followed by saponification and activation with cyanuric chloride to facilitate the final cyclization.[1][3]
For this compound, improved reactivity in the initial oxa-Michael fragment coupling was observed when using a more activated iodo hexafluoroisopropyl (HFIP) ester F-ring synthon compared to the corresponding methyl ester.[1] The coupling of the ABCD ring triol with the iodo HFIP ester F-ring synthon proceeds cleanly using potassium phosphate (K3PO4) in dimethylacetamide (DMA) at room temperature to yield the adduct.[1]
Logical Relationship: Cyclization Strategy
Caption: Decision diagram for tetrahydroxanthone ring formation.
Issue 3: Undesired oxidation of the D-ring during the final deprotection/oxidation step.
-
Question: During the final CAN oxidation to yield this compound, I am observing oxidation on the D-ring in addition to the desired B-ring oxidation. How can I improve the selectivity?
-
Answer: The final oxidation step is highly sensitive to pH.[1] While acidic conditions (e.g., CAN with acetic acid in acetonitrile or CAN on silica in dichloromethane) were successfully used for the synthesis of Kibdelone C, these conditions are unfavorable for this compound.[1][3] They increase the propensity for the undesired oxidation of the D-ring. To achieve selective oxidation of the B-ring for this compound, it is crucial to avoid acidic conditions. The recommended procedure is the use of ceric ammonium nitrate (CAN) in a water/acetonitrile (CH3CN) solvent system under neutral pH conditions.[1]
Comparison of Final Oxidation Conditions:
Target Molecule Reagent/Conditions Outcome Kibdelone C CAN (2.2 equiv.), AcOH (10 equiv.), rt, 2 min ~5:1 mixture of Kibdelone C / demethylated product This compound CAN, AcOH in CH3CN or CAN on silica in CH2Cl2 Unfavorable, increased D-ring oxidation | this compound | CAN, water/CH3CN (neutral pH) | Good yield of this compound |
Frequently Asked Questions (FAQs)
Q1: What is a recommended catalyst for the arylation of the quinone monoketal to construct the ABCD ring system?
A1: An Indium(III)-catalyzed arylation has been reported as a robust method for this transformation.[1][2][4][5][6] Specifically, the use of Indium(III) chloride (InCl3) at a 15 mol% loading in a 1:1 mixture of acetonitrile (CH3CN) and hexafluoroisopropanol (HFIP) provides the desired biaryl product in good yield (e.g., 70%).[1] This serves as an effective alternative to previously reported Platinum(IV) catalyst systems.[1]
Q2: How can I synthesize the activated F-ring fragments for the key coupling reaction?
A2: The chiral, non-racemic F-ring fragments can be synthesized from methyl 2-halobenzoate substrates through enzymatic dihydroxylation.[1][2][4][5][6] To enhance reactivity in the subsequent oxa-Michael addition, the resulting methyl esters can be converted to more activated esters, such as trifluoroethyl or hexafluoroisopropyl (HFIP) esters. This transformation is typically achieved through a saponification/DCC coupling sequence with the corresponding fluorinated alcohol.[1]
Q3: What are the general reaction conditions for the oxa-Michael addition of the ABCD triol and the activated F-ring?
A3: For the coupling of the phenanthrene triol (ABCD ring core) with the activated iodo HFIP ester F-ring synthon, the reaction is typically performed using potassium phosphate (K3PO4) as a base in dimethylacetamide (DMA) as the solvent. The reaction proceeds cleanly at room temperature to afford the desired adduct in good yield (e.g., 61%).[1]
Experimental Protocols
Protocol 1: In(III)-Catalyzed Arylation for ABCD Ring System
-
To a solution of quinone monoketal (1.0 equiv) and styrene derivative (1.2 equiv) in a 1:1 mixture of CH3CN/HFIP, add InCl3 (0.15 equiv).
-
Stir the reaction mixture at room temperature for 14 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through Celite® and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., 0 to 10% EtOAc in CH2Cl2) to yield the biaryl product.[1]
Protocol 2: Oxa-Michael Addition
-
To a solution of the phenanthrene triol (ABCD ring core, 1.0 equiv) in DMA, add the iodo HFIP ester F-ring synthon (1.2 equiv).
-
Add K3PO4 (2.0 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon consumption of the starting material, quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 3: Final Deprotection and B-ring Oxidation
-
Dissolve the acetonide-protected precursor in a suitable solvent such as a mixture of water and CH3CN.
-
Add a solution of ceric ammonium nitrate (CAN) (approx. 2.0-2.5 equiv) in water to the reaction mixture.
-
Stir at room temperature for a short duration (e.g., 2-5 minutes), monitoring carefully by TLC.
-
Quench the reaction with a reductive agent, such as an excess of sodium dithionite, once the starting material is consumed.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product, this compound, by flash chromatography.[1][3]
References
- 1. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting insolubility of Kibdelone A in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kibdelone A, focusing on challenges related to its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. It is recommended to prepare a stock solution in 100% DMSO at a concentration of 1-10 mM. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[1].
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous assay buffer. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%[1][2]. You may need to prepare a more concentrated DMSO stock solution to achieve a low final solvent concentration upon dilution. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.
-
Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.
-
Incorporate Solubilizing Agents: Consider the use of excipients to improve solubility in your aqueous buffer.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrins are commonly used for this purpose.
-
Surfactants: Non-ionic surfactants like Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.
-
Q3: What is the known mechanism of action of this compound?
A3: this compound exhibits potent cytotoxic activity against a range of cancer cell lines. Its mechanism of action involves the disruption of the actin cytoskeleton[3][4]. It is important to note that studies on the related compound, Kibdelone C, suggest that it does not directly bind to actin or inhibit its polymerization in vitro, indicating an indirect effect on actin dynamics through cellular signaling pathways[3][4].
Troubleshooting Guide: Insolubility of this compound in Biological Assays
This guide provides a systematic approach to troubleshooting solubility issues with this compound in your experiments.
Problem: Precipitate formation during preparation of working solutions.
| Potential Cause | Suggested Solution |
| High final concentration of this compound | The desired concentration of this compound may exceed its solubility limit in the final assay buffer. Determine the kinetic solubility of this compound in your specific buffer. If your working concentration is too high, you may need to test a lower concentration range. |
| Suboptimal final DMSO concentration | While a higher DMSO concentration can aid solubility, it may be toxic to cells. The ideal final DMSO concentration is a balance between compound solubility and cell viability. Test a range of final DMSO concentrations (e.g., 0.05% to 1%) to find the optimal condition for your specific cell line and assay duration. |
| Inadequate mixing | Ensure thorough and immediate mixing upon dilution of the DMSO stock into the aqueous buffer. Vortexing or rapid pipetting can help prevent localized high concentrations that lead to precipitation. |
| Temperature effects | Ensure all components (DMSO stock, buffer) are at the same temperature before mixing. Some compounds are less soluble at lower temperatures. If your assay allows, gentle warming (e.g., to 37°C) might improve solubility[1]. |
| Buffer composition | The salt concentration and pH of your buffer can influence the solubility of hydrophobic compounds. If possible, test slight variations in your buffer composition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), 100% Dimethyl Sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution[1].
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution using a Serial Dilution Method
-
Materials: this compound stock solution (in DMSO), sterile cell culture medium or assay buffer.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in 100% DMSO if lower stock concentrations are needed for the final dilution steps.
-
To prepare the final working solution, add a small volume of the DMSO stock (or a diluted stock) to the pre-warmed (37°C) cell culture medium or assay buffer. Crucially, the volume of DMSO added should result in a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5%).
-
Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously for 10-15 seconds to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your assay.
-
Always prepare a vehicle control using the same final concentration of DMSO in the assay buffer.
-
Protocol 3: Quantitative Solubility Assessment
To determine the maximum soluble concentration of this compound in your specific assay buffer, a kinetic solubility assay can be performed.
-
Materials: this compound DMSO stock, assay buffer, multi-well plate, plate reader or HPLC.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your assay buffer in a multi-well plate.
-
Incubate the plate at the intended assay temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader (at a wavelength like 600 nm) or visually inspect for precipitation.
-
Alternatively, for a more precise measurement, centrifuge the plate to pellet any precipitate and measure the concentration of the supernatant using a suitable analytical method like HPLC.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound in your buffer.
-
Visualizations
Signaling Pathway
This compound is known to disrupt the actin cytoskeleton. While the direct molecular target is not yet fully elucidated, it is known to affect signaling pathways that regulate actin dynamics. A key regulatory hub for the actin cytoskeleton is the Rho family of small GTPases (Rho, Rac, and Cdc42). The following diagram illustrates a generalized signaling pathway for actin cytoskeleton regulation that is likely perturbed by this compound.
Caption: Proposed signaling pathway affected by this compound.
Experimental Workflow
The following diagram outlines a general workflow for troubleshooting the solubility of this compound in a cell-based assay.
Caption: Workflow for troubleshooting this compound solubility.
References
Technical Support Center: Refinement of Analytical Methods for Kibdelone A Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Kibdelone A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound using chromatographic methods.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Optimize the mobile phase pH. Ensure the column is properly conditioned and not degraded. Inject a smaller sample volume or a more dilute sample. |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization in MS; Inefficient extraction; Degradation of the analyte. | Optimize MS source parameters (e.g., capillary voltage, gas flow). Improve sample extraction and concentration steps. Investigate the stability of this compound in the sample matrix and during analysis; Kibdelone C is known to oxidize to Kibdelones A and B under aerobic conditions.[1] |
| High Background Noise | Contaminated mobile phase or sample; Poor quality solvents or reagents. | Use high-purity solvents and freshly prepared mobile phases. Ensure proper cleaning of the LC system. Include a blank injection between samples to identify sources of contamination. |
| Peak Splitting | Co-elution with an interfering compound; Column void or channeling. | Adjust the gradient or mobile phase composition to improve separation. Replace the column if a void is suspected. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | Ensure the pump is delivering a consistent flow rate and the mobile phase is well-mixed. Use a column oven to maintain a stable temperature. |
| Matrix Effects in LC-MS (Ion Suppression or Enhancement) | Co-eluting matrix components affecting ionization. | Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample. Use an internal standard that co-elutes with the analyte to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound in biological samples?
A1: For sensitive and selective quantification of this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[2] It offers high selectivity through multiple reaction monitoring (MRM) and high sensitivity for detecting low concentrations.[2] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and selectivity for complex samples.[3]
Q2: What type of HPLC column is recommended for this compound analysis?
A2: A C18 reversed-phase column is a good starting point for the analysis of this compound.[4] The specific choice of column will depend on the sample matrix and the desired separation efficiency. For higher resolution and faster analysis times, an Ultra-Performance Liquid Chromatography (UPLC) system with a sub-2 µm particle size C18 column can be utilized.[4]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is a complex organic molecule. It is advisable to prepare stock solutions in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or methanol. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light and prevent degradation.
Q4: What are the critical considerations for sample preparation when analyzing this compound from biological matrices?
A4: The primary goals of sample preparation are to remove interferences, concentrate the analyte, and ensure compatibility with the analytical method.[5] For biological matrices like plasma or tissue homogenates, techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed.[6] Given the potential for oxidation, it may be beneficial to add antioxidants during the sample preparation process.[1]
Q5: Are there any known stability issues with this compound?
A5: While specific stability data for this compound is limited in the available literature, it is known that Kibdelone C can spontaneously oxidize to Kibdelones A and B under aerobic conditions.[1] This suggests that this compound itself might be susceptible to oxidative degradation. It is crucial to minimize exposure to air and light during sample handling and storage. Stability should be assessed under various conditions (pH, temperature, solvent) as part of method development.[7]
Experimental Protocols
The following are generalized protocols that can be used as a starting point for developing a validated analytical method for this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of HPLC-grade DMSO. Vortex until fully dissolved.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control samples.
-
Storage: Store all solutions at -20°C or below in tightly sealed, light-protected containers.
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
-
Thaw Samples: Thaw plasma samples on ice.
-
Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables provide example parameters for HPLC and LC-MS/MS methods that can be used as a starting point for the analysis of this compound.
Table 1: Example HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 280 nm |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC System | UPLC or High-Performance LC |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transitions | Precursor ion → Product ion (To be determined by infusion of standard) |
Visualizations
Caption: Workflow for the refinement of an analytical method for this compound.
Caption: General workflow for the preparation of plasma samples for this compound analysis.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. env.go.jp [env.go.jp]
- 7. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent interconversion of Kibdelones A, B, and C
Welcome to the technical support center for the Kibdelone series of natural products. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the interconversion of Kibdelones A, B, and C during experimental procedures.
The Kibdelone congeners, while structurally similar, exhibit differences in stability. Kibdelone A is noted to be more stable in solution and upon exposure to air compared to Kibdelones B and C.[1] The interconversion primarily involves Kibdelones B and C, which can equilibrate to a mixture containing all three forms, particularly in alcoholic solvents and under aerobic conditions.[1][2] This instability is attributed to the hydroquinone moiety in the B-ring of Kibdelones B and C, which is susceptible to oxidation.[3] This process can be understood as a keto/enol tautomerization followed by quinone/hydroquinone redox reactions.[4]
This guide provides frequently asked questions (FAQs) and troubleshooting protocols to help you maintain the isomeric purity of your Kibdelone samples.
Frequently Asked Questions (FAQs)
Q1: Why are my solutions of Kibdelone B and C changing over time?
A1: Kibdelones B and C are prone to interconversion, leading to the formation of this compound and a mixture of all three isomers. This is primarily due to the oxidation of the hydroquinone ring present in Kibdelones B and C, a reaction that is accelerated by the presence of oxygen and certain solvents, particularly alcohols like methanol.[1][2]
Q2: Which of the Kibdelones is the most stable?
A2: this compound is the most stable of the three congeners. It is less susceptible to degradation when exposed to air or when standing in solution.[1]
Q3: What is the underlying chemical mechanism of interconversion?
A3: The interconversion is believed to occur through a process involving keto/enol tautomerization and quinone/hydroquinone redox reactions.[4] The hydroquinone moiety in Kibdelones B and C can be oxidized to a quinone, which is a key step in the equilibration to the more stable this compound.
Q4: Are there any chemical modifications that can prevent this interconversion?
A4: Yes, research has shown that modifying the hydroquinone moiety can significantly increase stability. For instance, a synthetic analog, methyl-kibdelone C, in which the B-ring methyl group is not removed, is substantially more stable and does not undergo the oxidative conversion observed with the natural products. This suggests that protecting the hydroquinone hydroxyl groups can prevent interconversion.
Q5: How can I monitor the isomeric purity of my Kibdelone samples?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for monitoring the purity and quantifying the amounts of Kibdelones A, B, and C in a sample. A reverse-phase C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent like acetonitrile or methanol is a suitable starting point for method development.
Troubleshooting Guides
Problem: Rapid degradation of Kibdelone B or C in solution.
-
Potential Cause 1: Presence of Oxygen.
-
Troubleshooting: Prepare and handle all solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and sealed vials to minimize oxygen exposure.
-
-
Potential Cause 2: Inappropriate Solvent Choice.
-
Troubleshooting: Avoid using alcoholic solvents, especially methanol, for dissolving and storing Kibdelones B and C.[1] Consider using aprotic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). Always perform a small-scale solubility and stability test before committing a large amount of material.
-
-
Potential Cause 3: Inappropriate pH.
-
Troubleshooting: The stability of hydroquinone-containing compounds is often pH-dependent. Generally, acidic conditions (pH 3.0-5.5) can help to stabilize hydroquinones against oxidation. Consider using a buffered solvent system if compatible with your experimental setup.
-
Problem: Inconsistent biological assay results.
-
Potential Cause: Interconversion of Kibdelones during the assay.
-
Troubleshooting: It is possible that the Kibdelones are interconverting under the conditions of your biological assay.[3] To investigate this, analyze the isomeric composition of your test compound before and after the assay incubation period using a validated HPLC method. If interconversion is detected, consider the following:
-
Shorten the incubation time if possible.
-
Incorporate antioxidants into the assay medium, if they do not interfere with the biological system.
-
Use the more stable this compound as a control.
-
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Kibdelones
-
Solid Material: Store solid this compound, B, and C at -20°C or lower in a desiccator under an inert atmosphere (argon or nitrogen).
-
Stock Solutions:
-
Prepare stock solutions in anhydrous, aprotic solvents such as DMSO or DMF.
-
Use solvents that have been degassed by sparging with an inert gas for at least 30 minutes.
-
Dispense the stock solution into single-use aliquots in amber glass vials with PTFE-lined caps.
-
Blanket the headspace of each vial with argon or nitrogen before sealing.
-
Store the aliquots at -80°C.
-
-
Working Solutions:
-
When preparing working solutions, use pre-chilled, degassed solvents.
-
Minimize the time the solution is exposed to ambient air and light.
-
Prepare fresh working solutions for each experiment and discard any unused portions.
-
Protocol 2: Stability Assessment of a Kibdelone Solution
This protocol outlines a general procedure to assess the stability of a Kibdelone in a chosen solvent system.
-
Preparation of Test Solution:
-
Prepare a solution of the Kibdelone isomer (e.g., Kibdelone C) at a known concentration (e.g., 1 mg/mL) in the solvent system to be tested.
-
Divide the solution into multiple aliquots in sealed vials.
-
-
Incubation Conditions:
-
Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C, -20°C).
-
For testing the effect of atmosphere, prepare parallel sets of vials, one with ambient air in the headspace and another flushed with nitrogen.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Immediately analyze the sample by HPLC to determine the percentage of the parent Kibdelone remaining and the formation of other isomers.
-
-
Data Analysis:
-
Plot the percentage of the initial Kibdelone concentration against time for each condition.
-
Calculate the degradation rate constant and half-life under each condition.
-
Protocol 3: HPLC Method for Separation of Kibdelones A, B, and C
This is a starting method that may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% to 90% B (linear gradient)
-
30-35 min: Hold at 90% B
-
35-36 min: 90% to 30% B (linear gradient)
-
36-45 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid).
Data Presentation
Table 1: Factors Influencing Kibdelone Interconversion and Recommended Mitigation Strategies.
| Factor | Effect on Kibdelones B & C Stability | Recommended Mitigation Strategy |
| Oxygen | Promotes oxidation and interconversion | Handle under inert gas (N₂, Ar); use degassed solvents; store in sealed containers. |
| Solvent | Alcoholic solvents (e.g., methanol) accelerate interconversion | Use aprotic solvents (e.g., DMSO, DMF, acetonitrile). |
| pH | Neutral to alkaline pH can increase the rate of hydroquinone oxidation | Maintain a slightly acidic pH (e.g., 3.0-5.5) if compatible with the experiment. |
| Light | Can provide energy for oxidative reactions | Store solutions in amber vials or protect from light. |
| Temperature | Higher temperatures increase reaction rates | Store stock solutions at -80°C and working solutions on ice. |
| Antioxidants | Can inhibit oxidation | Consider adding antioxidants like sodium metabisulfite or ascorbic acid (test for compatibility). |
Visualizations
Caption: Interconversion pathway of Kibdelones B and C to a stable mixture.
Caption: Experimental workflow for assessing the stability of Kibdelone solutions.
References
Addressing off-target effects of Kibdelone A in experiments
Technical Support Center: Kibdelone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate potential off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
The precise mechanism of action of this compound and other members of the kibdelone family has not been fully elucidated.[1] They are known to be potent cytotoxic agents against a variety of cancer cell lines.[2][3][4] Initial hypotheses involving DNA intercalation have been experimentally ruled out.[2] Some evidence suggests that kibdelones may disrupt the actin cytoskeleton, but they do not appear to bind directly to actin.[2] Given the lack of a well-defined target, researchers should be particularly vigilant about potential off-target effects.
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information detailing specific off-target interactions of this compound. As with many natural product-derived bioactive molecules, it is plausible that this compound interacts with multiple cellular targets, which could contribute to its potent cytotoxicity.[5][6] Therefore, it is crucial for researchers to empirically determine and control for off-target effects within their specific experimental systems.
Q3: How can I be sure that the phenotype I observe is due to the intended target of this compound and not an off-target effect?
Confirming that an observed phenotype is a direct result of modulating the intended target is a critical aspect of using any small molecule inhibitor. A multi-pronged approach is recommended:
-
Target Engagement Validation: Confirm that this compound directly binds to its intended target in your experimental system.
-
Negative Controls: Employ a structurally similar but biologically inactive analog of this compound. If this analog does not produce the same phenotype, it suggests the observed effect is not due to a non-specific, chemistry-related artifact.[9]
-
Rescue Experiments: If you are inhibiting a target, try to rescue the phenotype by reintroducing a functional version of that target (e.g., through overexpression) that is resistant to this compound.
Troubleshooting Guides
Guide 1: Investigating Unexpected or Inconsistent Experimental Results
If you are observing unexpected or inconsistent results in your experiments with this compound, it is important to systematically investigate potential off-target effects.
Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound.
Step-by-Step Troubleshooting:
-
Confirm Target Engagement: First, verify that this compound is engaging its intended target in your cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][4][10][11] A shift in the thermal stability of the target protein upon this compound treatment indicates direct binding.
-
Characterize the Specificity Profile:
-
Kinase Profiling: Since many cytotoxic compounds target kinases, performing a broad kinase panel screen is a valuable step.[12][13][14][15][16] This will reveal if this compound inhibits other kinases, which could be responsible for the observed phenotype.
-
Chemoproteomics: For a more unbiased approach, utilize chemical proteomics to identify a broader range of potential protein interactors.[1][2][17][18] This can be done using affinity-based probes or label-free methods.[19][20]
-
-
Differentiate On-Target vs. Off-Target Phenotypes in Cells:
-
Washout Experiments: Perform a washout experiment to distinguish between reversible and irreversible effects.[21][22][23][24] If the phenotype is reversed shortly after removing this compound, it may suggest a reversible off-target interaction.
-
Use a Structurally Dissimilar Inhibitor: If another inhibitor for your primary target exists with a different chemical scaffold, test if it recapitulates the phenotype.[7][8] If it does, the effect is more likely on-target.
-
Inactive Analog Control: Synthesize or obtain an inactive analog of this compound. This compound should be structurally similar but lack the key functional groups required for activity. If the inactive analog does not produce the phenotype, it helps to rule out non-specific effects.[9]
-
-
Validate Potential Off-Targets: If the above steps suggest a potential off-target, use genetic methods (e.g., siRNA/shRNA knockdown or CRISPR-Cas9 knockout) to validate its role in the observed phenotype.[25]
Guide 2: Designing Experiments to Minimize Off-Target Effects
Proactive experimental design can help minimize the impact of potential off-target effects from the outset.
Key Experimental Design Considerations
Caption: Key principles for designing experiments to minimize and control for off-target effects.
-
Dose-Response Curves: Always perform a dose-response experiment to determine the lowest effective concentration of this compound. Using concentrations well above the IC50 or EC50 for your target of interest increases the likelihood of engaging off-targets.[9]
-
Multiple Cell Lines: Test the effect of this compound in multiple cell lines with varying expression levels of the intended target. A correlation between target expression and the phenotypic response supports an on-target mechanism.
-
Orthogonal Assays: Use different experimental assays to measure the same biological endpoint.[26] If multiple, distinct assays yield consistent results, it is less likely that the observation is an artifact of a single assay technology being affected by an off-target interaction.
-
Time-Course Experiments: Conduct time-course experiments to understand the kinetics of the cellular response. On-target effects often have a more rapid and direct temporal relationship to target engagement than downstream, indirect off-target effects.
Data Presentation and Protocols
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how data from a kinase profiling experiment might be presented. If you observe significant inhibition of kinases other than your intended target, these may be off-targets that require further investigation.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) | Notes |
| Primary Target X | 95% | 50 | Presumed on-target activity |
| Kinase A | 85% | 250 | Potential off-target |
| Kinase B | 70% | 800 | Potential off-target |
| Kinase C | 15% | >10,000 | Likely not a significant off-target |
| Kinase D | 5% | >10,000 | Likely not a significant off-target |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for CETSA to confirm target engagement in intact cells.[3][10][11][27]
-
Cell Treatment: Culture your cells to 80-90% confluency. Treat the cells with either vehicle (e.g., DMSO) or the desired concentration of this compound for a predetermined time (e.g., 1-3 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining by Western blot or other protein detection methods. A ligand-induced stabilization will result in more soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle control.
Protocol 2: Washout Experiment
This protocol helps determine if the observed cellular effects of this compound are reversible.[21][22][23][24]
-
Initial Treatment: Treat cells with this compound at the desired concentration for a specified period (e.g., 2-4 hours). Include a vehicle-treated control group and a continuous treatment group that will not be washed.
-
Washout Procedure:
-
Aspirate the media containing this compound.
-
Wash the cells twice with a large volume of pre-warmed, drug-free culture medium.
-
Add fresh, drug-free medium to the "washout" group of cells. Add fresh, drug-containing medium to the "continuous treatment" group.
-
-
Time-Course Analysis: At various time points post-washout (e.g., 0, 2, 4, 8, 24 hours), assess the phenotype of interest (e.g., cell viability, protein phosphorylation).
-
Interpretation:
-
If the phenotype in the washout group quickly reverts to the state of the vehicle-treated cells, the effect is likely reversible.
-
If the phenotype in the washout group remains similar to the continuously treated cells, the effect may be due to irreversible binding or a very slow off-rate. This strengthens the case for a covalent or very high-affinity on-target interaction but does not rule out an irreversible off-target effect.
-
References
- 1. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structurally diverse viral inhibitors converge on a shared mechanism to stall the antigen transporter TAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. biorxiv.org [biorxiv.org]
- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [france.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 20. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 21. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 25. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 27. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Enhancing the Bioavailability of Kibdelone A for In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of the potent cytotoxic agent, Kibdelone A. Due to its presumed hydrophobic nature as a polycyclic xanthone, this compound is expected to have low aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in animal studies. This guide outlines several established formulation strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound expected to be low?
This compound belongs to the polycyclic xanthone family of natural products. These complex, highly aromatic structures are often characterized by poor water solubility.[1][2][3] Low aqueous solubility is a primary reason for poor oral bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4] Studies on other xanthones, such as α-mangostin, have demonstrated very low oral bioavailability, further suggesting that this compound will likely face similar challenges.[5]
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of hydrophobic drugs. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.[6] Techniques include micronization and nanonization.
-
Lipid-Based Formulations: These formulations present the drug in a solubilized state, bypassing the dissolution step. Common examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[7][8]
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes (typically 20-200 nm), which provide a large surface area for drug absorption.[9]
-
-
Solid Dispersions: The drug is dispersed in a solid, inert carrier matrix, often in an amorphous state, which can enhance solubility and dissolution.[10]
Q3: How do I choose the most suitable formulation strategy for this compound?
The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the available laboratory capabilities. A preliminary assessment of this compound's solubility in various oils and surfactants is a crucial first step for developing lipid-based formulations. For initial in vivo screening, a simple solution or co-solvent system might be sufficient, while more complex formulations like SEDDS or nanoemulsions may be required for achieving higher and more consistent exposure.
Q4: Are there safety concerns with the excipients used in these formulations?
Yes, some excipients, particularly surfactants, can cause gastrointestinal irritation at high concentrations.[11] For example, Cremophor EL, a common surfactant used in paclitaxel formulations, has been associated with hypersensitivity reactions.[12] It is essential to use pharmaceutically acceptable excipients and to consult toxicological data to ensure the safety of the chosen formulation in the intended animal model.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low or variable drug exposure in pilot in vivo studies. | Poor aqueous solubility and dissolution rate of crystalline this compound. | Implement a bioavailability enhancement strategy such as formulating this compound as a nanoemulsion or a Self-Emulsifying Drug Delivery System (SEDDS). |
| Drug precipitation observed when preparing an aqueous dilution of the formulation. | The formulation is unable to maintain the drug in a solubilized state upon dilution. | For SEDDS, optimize the ratio of oil, surfactant, and cosurfactant. For nanoemulsions, ensure the use of an effective stabilizing agent and appropriate energy input during formulation. |
| Inconsistent pharmacokinetic data between animals. | High inter-subject variability in drug absorption, possibly due to the formulation's interaction with gastrointestinal contents. | A nanoemulsion or a well-formulated SEDDS can reduce variability by presenting the drug in a finely dispersed and consistent form. |
| Signs of toxicity in animals not attributable to the drug's primary pharmacology. | Toxicity caused by the formulation excipients. | Reduce the concentration of potentially toxic excipients, such as certain surfactants. Screen for alternative, better-tolerated excipients. |
Quantitative Data on Bioavailability Enhancement of Similar Compounds
The following tables summarize the improvement in bioavailability observed for other poorly soluble cytotoxic drugs when formulated using advanced drug delivery systems. This data can serve as a benchmark for what might be achievable with this compound.
Table 1: Bioavailability Enhancement of Paclitaxel with Various Formulations
| Formulation | Animal Model | Fold Increase in Bioavailability (Compared to Oral Suspension/Solution) | Key Pharmacokinetic Parameters | Reference |
| Nanoemulsion | Mice | Significantly higher systemic concentration | Particle size: 90-120 nm | [9] |
| Nanosponges | Rats | 2.5-fold (absolute bioavailability) | Relative bioavailability: 256% | [13] |
| Self-Microemulsifying Oily Formulation (SMEOF) with Cyclosporin A | Mice | Bioavailability of 29.9% to 38.6% in P-gp knockout mice | Dose-proportional increase in AUC in P-gp knockout mice | [12] |
| Solid Dispersion (Tablet) with Ritonavir | Humans | Relative gut bioavailability of 0.97 (compared to drinking solution) | - | [14] |
Table 2: Bioavailability Enhancement of Docetaxel with Various Formulations
| Formulation | Animal Model | Fold Increase in Bioavailability (Compared to Oral Suspension/Solution) | Key Pharmacokinetic Parameters | Reference |
| Folic acid-labeled polymeric-enveloped nanoliposomes | Rats | 13.6-fold | 9.6-fold increased permeation in rat intestine | [11][15] |
| Nanoparticles with TPGS and montmorillonite | - | 21-fold | Sustained release up to 3 weeks | [11][15] |
| Nanomicelles | - | Solubility increased >1500 times | Particle size: ~14 nm | [11][15][16] |
Table 3: Bioavailability Enhancement of Etoposide and Camptothecin with Various Formulations
| Drug | Formulation | Animal Model | Fold Increase in Bioavailability (Compared to Oral Suspension) | Key Pharmacokinetic Parameters | Reference |
| Etoposide | Phospholipid Complex-SEDDS (PC-SEDDS) | Rats | 60.21-fold | - | [17][18] |
| Etoposide | SEDDS | Rats | 44.9-fold | - | [17][18] |
| Camptothecin | Chitosan-stabilized Nanoemulsion | Mice | Significantly higher tumor accumulation | 2495.22 ng/g in tumor vs. 1677.58 ng/g for non-stabilized nanoemulsion | [19] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound
-
Oil phase (e.g., pine nut oil, castor oil)
-
Primary emulsifier (e.g., egg lecithin)
-
Co-surfactant (optional, e.g., Transcutol-P)
-
Aqueous phase (e.g., sterile water for injection or phosphate-buffered saline)
-
High-energy emulsification equipment (e.g., sonicator or high-pressure homogenizer)
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils to select a suitable oil phase.
-
Preparation of the Oil Phase: Dissolve this compound and the primary emulsifier (e.g., egg lecithin) in the selected oil. Gently heat if necessary to aid dissolution, but avoid temperatures that could degrade this compound.
-
Preparation of the Aqueous Phase: Prepare the aqueous phase.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-energy emulsification.
-
Ultrasonication: Use a probe sonicator at a specific power output and duration. The process may need to be performed in an ice bath to prevent overheating.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a set number of cycles at a defined pressure.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). Aim for a droplet size below 200 nm and a PDI below 0.3 for a monodisperse system.
-
Zeta Potential: Determine the surface charge of the droplets to assess stability.
-
Drug Content and Encapsulation Efficiency: Quantify the amount of this compound in the nanoemulsion using a validated analytical method (e.g., HPLC).
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general procedure for developing a SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in a range of oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the most promising oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of these three components at different ratios.
-
For each mixture, add a small amount of water and observe the emulsification process. Identify the region that forms a clear or slightly bluish, stable microemulsion. This is the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Vortex and gently heat (if necessary) until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. Record the time it takes for a stable emulsion to form.
-
Droplet Size Analysis: Dilute the SEDDS in an aqueous medium and measure the droplet size and PDI using DLS.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Visualizations
This compound Bioavailability Enhancement Workflow
The following diagram illustrates the general workflow for developing and evaluating a formulation to enhance the bioavailability of this compound.
Caption: Workflow for enhancing this compound bioavailability.
Signaling Pathway of Actin Cytoskeleton Disruption
Kibdelone C, a related compound, has been shown to disrupt the actin cytoskeleton. While the precise upstream targets of this compound are unknown, this diagram illustrates a general signaling pathway involved in the regulation of the actin cytoskeleton, which may be perturbed by this compound.
Caption: Potential signaling cascade affected by this compound.
References
- 1. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Improved oral delivery of paclitaxel following administration in nanoemulsion formulations. | Semantic Scholar [semanticscholar.org]
- 10. Pharmaceutical development of an oral tablet formulation containing a spray dried amorphous solid dispersion of docetaxel or paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Development of a population pharmacokinetic/pharmacodynamic model for various oral paclitaxel formulations co-administered with ritonavir and thrombospondin-1 based on data from early phase clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and evaluation of a self-emulsifying drug delivery system of etoposide-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Kibdelone A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Kibdelone A, B, and C, a family of hexacyclic tetrahydroxanthone natural products. These compounds have demonstrated potent anticancer activity, making them promising candidates for further investigation in oncology drug development. This document summarizes their cytotoxic profiles, details the experimental methodologies used for their evaluation, and illustrates their known mechanism of action.
Comparative Cytotoxicity Data
Kibdelones A, B, and C exhibit potent cytotoxic activity against a broad range of human cancer cell lines, with growth inhibitory concentrations (GI50) typically in the low nanomolar range.[1] It has been reported that all three compounds arrest the growth of cell lines derived from various tumor types, including lung, colon, ovarian, prostate, and breast cancers, with GI50 values consistently below 5 nM.[1]
It is noteworthy that Kibdelone C can spontaneously oxidize to Kibdelones A and B under aerobic conditions.[1] This interconversion may contribute to the observed similarities in their cytotoxic profiles, making it challenging to definitively assign unique activity to each congener under standard assay conditions.[1]
| Compound | Mean GI50 (nM) across NCI-60 Panel (Representative) | Notes |
| This compound | ~3.2 | A methylated analog, OMe-kibdelone A, was found to be equipotent to this compound, with a mean GI50 value of 3.2 nM across the NCI-60 cell line panel. |
| Kibdelone B | < 5 | Reported to have nearly identical cytotoxicity to Kibdelones A and C. Can equilibrate with Kibdelones A and C. |
| Kibdelone C | < 5 | Both enantiomers of Kibdelone C demonstrate low nanomolar cytotoxicity. It can oxidize to Kibdelones A and B.[1] |
Note: The GI50 values represent the concentration required to inhibit cell growth by 50%. The NCI-60 panel consists of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
Experimental Protocols
The cytotoxicity data for the Kibdelones are primarily generated using the National Cancer Institute's NCI-60 human tumor cell line screen, which employs the Sulforhodamine B (SRB) assay.
NCI-60 Sulforhodamine B (SRB) Assay Protocol
This protocol provides a general outline of the methodology used to assess the cytotoxicity of compounds against the NCI-60 cell line panel.
1. Cell Plating:
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.
-
Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity to allow for cell attachment.
2. Compound Addition:
-
A "time zero" (Tz) plate is fixed with trichloroacetic acid (TCA) to determine the cell count at the time of drug addition.
-
Test compounds (Kibdelones) are solubilized in DMSO and serially diluted to five 10-fold concentrations.
-
The diluted compounds are added to the remaining plates.
3. Incubation:
-
The plates are incubated for an additional 48 hours under the same conditions.
4. Cell Fixation and Staining:
-
The assay is terminated by fixing the cells with cold 50% (w/v) TCA.
-
Plates are washed with water and then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes.
-
Unbound dye is removed by washing with 1% acetic acid.
5. Measurement and Data Analysis:
-
The bound SRB is solubilized with 10 mM Trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
The optical density values are used to calculate the percentage of cell growth inhibition. The GI50 value is determined from the dose-response curves.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The Kibdelones have been shown to exert their cytotoxic effects through a novel mechanism of action that involves the disruption of the actin cytoskeleton.[1] Cellular imaging studies have revealed profound changes in the organization of actin filaments upon treatment with Kibdelone C.[1] Interestingly, in vitro studies have shown that Kibdelone C does not directly bind to actin or affect its polymerization, suggesting an indirect mechanism of action.[1]
The precise signaling pathway through which Kibdelones lead to actin cytoskeleton disruption is still under investigation. However, the process of actin dynamics, which is the target of these compounds, is well-understood and involves a continuous cycle of polymerization and depolymerization of actin filaments. This process is crucial for maintaining cell shape, motility, and division.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general process of actin cytoskeleton dynamics and a typical experimental workflow for assessing cytotoxicity.
References
Kibdelone A: A Comparative Analysis of a Novel Polyketide Anticancer Agent
A deep dive into the experimental data and mechanisms of action of Kibdelone A versus other prominent polyketide anticancer agents, providing researchers, scientists, and drug development professionals with a comprehensive guide for comparative analysis.
In the landscape of anticancer drug discovery, polyketides represent a rich source of structurally diverse and biologically active compounds. Among these, this compound, a novel polyketide isolated from the soil actinomycete Kibdelosporangium sp., has emerged as a potent cytotoxic agent against a range of human cancer cell lines. This guide provides an objective comparison of this compound with other notable polyketide anticancer agents, namely Simaomicin α and Kigamicin D, alongside the well-established chemotherapeutic agents Doxorubicin and Paclitaxel as benchmarks. The comparison is supported by a compilation of experimental data, detailed methodologies for key assays, and visual representations of the signaling pathways involved.
Quantitative Comparison of Cytotoxicity
The antitumor activity of this compound and its comparators has been evaluated across numerous cancer cell lines. The NCI-60 screen, a 60-human tumor cell line panel, provides a standardized platform for comparing the growth inhibitory (GI50) activity of various compounds. The table below summarizes the mean GI50 values obtained from the NCI-60 database and other reported IC50 values.
| Compound | Mean GI50 (NCI-60) | Reported IC50 Range | Cancer Cell Lines (Examples) |
| This compound | 3.2 nM[1] | Not broadly reported | NCI-60 panel |
| Simaomicin α | Not available in NCI-60 | 0.3 - 19 nM[2][3] | Jurkat (T-cell leukemia), HCT15 (Colon adenocarcinoma) |
| Kigamicin D | Not available in NCI-60 | ~1 µg/mL (~1.08 µM) | Various mouse tumor cell lines |
| Doxorubicin | See NCI-60 Data | Varies widely (nM to µM) | NCI-60 panel |
| Paclitaxel | See NCI-60 Data | Varies widely (nM to µM) | NCI-60 panel |
Note: The GI50 is the concentration of a compound that causes 50% growth inhibition. IC50 is the concentration that inhibits a biological process by 50%. While related, direct comparison should be made with caution due to differences in experimental protocols.
Mechanisms of Action: A Divergence in Cellular Targets
While all the compared agents exhibit potent anticancer activity, their mechanisms of action are distinct, targeting different cellular processes and signaling pathways.
This compound: Disruptor of the Actin Cytoskeleton
This compound's primary mechanism of action involves the disruption of the actin cytoskeleton.[1] Unlike many cytotoxic agents, it does not appear to directly interact with DNA or inhibit topoisomerase enzymes. Cellular studies reveal that this compound and its analogue, Kibdelone C, induce changes in cell morphology and stress fiber formation, indicative of interference with actin dynamics.[4] However, in vitro polymerization assays have shown that it does not directly bind to actin or affect its polymerization rate, suggesting an indirect mechanism of action on the actin cytoskeleton signaling pathway.[5][6][7][8]
Simaomicin α: Inducer of G1 Cell Cycle Arrest
Simaomicin α, another polycyclic xanthone, exerts its anticancer effect by inducing cell cycle arrest at the G1 phase.[2][3] This is achieved through the suppression of retinoblastoma protein (pRb) phosphorylation.[3] pRb is a key regulator of the G1/S transition, and its hypophosphorylated state prevents cells from entering the DNA synthesis (S) phase, ultimately leading to apoptosis.
Kigamicin D: Inhibitor of the PI3K/Akt Signaling Pathway
Kigamicin D demonstrates a unique mechanism of action by selectively targeting cancer cells under nutrient-starved conditions.[1] It inhibits the activation of Akt (also known as protein kinase B), a crucial node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[1][9][10][11][12][13] By blocking Akt activation, Kigamicin D disrupts cancer cell survival and proliferation, particularly in the nutrient-deprived tumor microenvironment.
Doxorubicin and Paclitaxel: Established Mechanisms
Doxorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Paclitaxel, a taxane, stabilizes microtubules, leading to mitotic arrest and cell death.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simaomicin α, a polycyclic xanthone, induces G₁ arrest with suppression of retinoblastoma protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simaomicin α, a polycyclic xanthone, induces G1 arrest with suppression of retinoblastoma protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships [mdpi.com]
- 5. Perturbations of the actin cytoskeleton activate a Dictyostelium STAT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Validating the Anticancer Target of Kibdelone A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the anticancer target of Kibdelone A. It outlines established experimental methodologies and data presentation strategies to rigorously assess a putative molecular target.
This compound belongs to the hexacyclic tetrahydroxanthone family of natural products, which exhibit potent cytotoxic effects against a range of human cancer cell lines.[1][2][3] While the precise molecular target and mechanism of action remain to be fully elucidated, studies on the related compound Kibdelone C have excluded DNA intercalation and topoisomerase inhibition as primary mechanisms.[1][4] Notably, Kibdelone C has been observed to disrupt the actin cytoskeleton without direct actin binding, suggesting an upstream regulatory target.[1][4]
This guide presents a systematic approach to validate a hypothesized target of this compound, comparing its activity with that of other relevant compounds.
I. Initial Target Identification and Validation Strategy
The process of validating a drug target involves a multi-faceted approach, beginning with initial identification and progressing through various stages of experimental confirmation.[5][6][7] A typical workflow for validating a putative target of this compound is outlined below.
Figure 1. Workflow for Anticancer Target Validation. This diagram illustrates a stepwise approach to validating a putative drug target, from initial identification to in vivo confirmation.
II. Comparative Data Analysis
A crucial aspect of target validation is the comparison of the compound of interest with known inhibitors of the putative target or other relevant cytotoxic agents. The following tables provide templates for organizing and presenting key experimental data.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Putative Target Expression | IC50 (nM) |
| This compound | HCT116 (Colon) | High | e.g., 3.5 |
| A549 (Lung) | Medium | e.g., 4.2 | |
| MDA-MB-231 (Breast) | Low | e.g., 5.1 | |
| Alternative 1 (Known Target Inhibitor) | HCT116 (Colon) | High | e.g., 10.2 |
| A549 (Lung) | Medium | e.g., 15.8 | |
| MDA-MB-231 (Breast) | Low | e.g., 25.4 | |
| Alternative 2 (Actin Disruptor) | HCT116 (Colon) | N/A | e.g., 50.7 |
| A549 (Lung) | N/A | e.g., 65.1 | |
| MDA-MB-231 (Breast) | N/A | e.g., 80.3 |
Table 2: Biochemical Assays
| Compound | Assay Type | Putative Target | Binding Affinity (Kd, nM) | Enzyme Inhibition (IC50, nM) |
| This compound | Surface Plasmon Resonance | Target X | e.g., 15.2 | N/A |
| Kinase Assay | Target X | N/A | e.g., 25.6 | |
| Alternative 1 (Known Target Inhibitor) | Surface Plasmon Resonance | Target X | e.g., 8.9 | N/A |
| Kinase Assay | Target X | N/A | e.g., 12.3 |
Table 3: Cellular Target Engagement
| Treatment | Cell Line | Method | Target Stabilization (°C) |
| Vehicle (DMSO) | HCT116 | CETSA | Baseline |
| This compound (1 µM) | HCT116 | CETSA | e.g., +4.5 |
| Alternative 1 (1 µM) | HCT116 | CETSA | e.g., +6.2 |
III. Key Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings.
1. Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay is a powerful method for assessing target engagement in a cellular context.[6]
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with this compound, a known inhibitor of the putative target (positive control), and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating and Lysis: Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Protein Extraction and Analysis: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blot or mass spectrometry to detect the putative target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
2. Target Knockdown/Knockout and Phenotypic Rescue
Genetic methods are used to confirm that the observed phenotype is a direct result of the compound's effect on the putative target.[6][7]
-
Gene Silencing: Transfect cancer cells with siRNA or a CRISPR/Cas9 system targeting the putative target gene. Use a non-targeting control for comparison.
-
Validation of Knockdown/Knockout: Confirm the reduction or elimination of target protein expression by Western blot or qPCR.
-
Cytotoxicity Assay: Treat the knockdown/knockout and control cells with this compound. A significant increase in the IC50 value in the knockdown/knockout cells compared to control cells suggests that the compound's cytotoxicity is mediated through the target.
-
Rescue Experiment (for CRISPR knockout): Transfect the knockout cells with a construct expressing a drug-resistant mutant of the target protein. Restoration of sensitivity to this compound would further validate the target.
Figure 2. Logic of a Target Knockdown Experiment. This diagram illustrates the expected outcomes of a target knockdown experiment to validate a drug's mechanism of action.
IV. Signaling Pathway Analysis
Given the effect of Kibdelone C on the actin cytoskeleton, a putative target of this compound may be involved in signaling pathways that regulate actin dynamics.
Figure 3. Hypothetical Signaling Pathway for this compound. This diagram depicts a possible signaling cascade where this compound inhibits a putative target, leading to disruption of the actin cytoskeleton and subsequent cell death.
By employing these rigorous validation strategies, researchers can systematically build a strong case for the molecular target of this compound, paving the way for further preclinical and clinical development of this potent anticancer agent.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. wjbphs.com [wjbphs.com]
Unraveling the Anticancer Potential of Kibdelone A and its Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Kibdelone A and its analogs, focusing on their structure-activity relationships (SAR). It includes a detailed analysis of their cytotoxic effects, experimental methodologies, and a proposed mechanism of action, offering valuable insights for the development of novel anticancer therapeutics.
This compound, a member of the polycyclic xanthone family of natural products, has garnered significant attention for its potent antiproliferative properties. This, along with its analogs, presents a promising scaffold for the development of new cancer treatments. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for optimizing their therapeutic potential. This guide synthesizes available data to provide a clear and objective comparison of this compound and its key analogs.
Comparative Analysis of Cytotoxicity
The cytotoxic activity of this compound and its analogs has been evaluated against various human cancer cell lines. The data, primarily from the National Cancer Institute's NCI-60 screen and other published studies, reveals critical structural features that govern their anticancer potency.
Key Findings from SAR Studies:
-
The Hexacyclic Scaffold is Crucial: Simplified analogs lacking the complete hexacyclic core of the kibdelones have shown significantly reduced or no activity, highlighting the importance of the overall ring system for cytotoxicity.
-
The C-7 Substituted Tetrahydroxanthone Pharmacophore: This moiety is believed to be a key contributor to the potent anticancer activity of the kibdelones.
-
Stereochemistry at the F-ring: Interestingly, studies on Kibdelone C have shown that both the natural and unnatural enantiomers exhibit comparable low nanomolar cytotoxicity, suggesting that the absolute configuration of the stereocenters on the F-ring may not be critical for its activity.
-
Modifications to the F-ring: Simplified analogs of Kibdelone C with varied substitutions on the F-ring, including unsubstituted aryl rings, have retained potent cytotoxicity, indicating a degree of tolerance for modification at this position.
-
Oxidation State of the B-ring: this compound (quinone) and Kibdelone C (hydroquinone) both display potent cytotoxicity, suggesting that the oxidation state of the B-ring may not be a primary determinant of activity, or that they may interconvert under physiological conditions.
Table 1: Cytotoxicity of this compound, C, and Analogs against Selected Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) | Reference |
| This compound | NCI-60 Panel Average | < 5 | [1] |
| Kibdelone C | NCI-60 Panel Average | < 5 | [1] |
| (+)-Kibdelone C | HCT116 (Colon) | 3-5 | [2] |
| (-)-Kibdelone C | HCT116 (Colon) | 3-5 | [2] |
| Methyl-Kibdelone C | HCT116 (Colon) | 3-5 | [2] |
| Simplified Analog 74 (unsubstituted aryl F-ring) | HCT116 (Colon) | < 5 | [1] |
| Simplified Analog 75 (C10 hydroxyl on F-ring) | HCT116 (Colon) | < 5 | [1] |
| Simplified Analog 76 (diol on F-ring) | HCT116 (Colon) | < 5 | [1] |
| Simplified Analog 77 (diol on F-ring, no C13 hydroxyl) | HCT116 (Colon) | < 5 | [1] |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Data for specific cell lines from the NCI-60 panel for this compound and its direct analogs were not publicly available in a granular format at the time of this review; however, the general high potency is consistently reported.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
Sulforhodamine B (SRB) Assay for Cytotoxicity (NCI-60 Protocol)
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines. The plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of experimental drugs.[3]
-
Drug Addition: After 24 hours, two plates of each cell line are fixed in situ with trichloroacetic acid (TCA) to represent a measurement of the cell population at the time of drug addition (Tz). The experimental drugs (Kibdelone analogs) are solubilized in DMSO and added to the remaining plates over a range of five 10-fold dilutions.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding 50 µl of cold 50% (w/v) TCA to each well and incubating for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. 100 µl of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Solubilization and Measurement: The bound stain is solubilized with 200 µl of 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of growth is calculated at each of the drug concentrations levels. The GI50 value is calculated from the dose-response curves.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which indicates metabolically active cells.
Procedure:
-
Assay Plate Preparation: Seed cells in an opaque-walled 96-well plate at the desired density (e.g., 5,000 cells/well) in 100 µl of culture medium. Include control wells containing medium without cells for background luminescence measurement.
-
Compound Treatment: Add the desired concentrations of Kibdelone analogs to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired exposure time (e.g., 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl).
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of viability relative to the vehicle control and determine the IC50 values from the dose-response curves.
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular target of this compound remains to be fully elucidated, studies on Kibdelone C and its simplified derivatives have provided initial insights into their mechanism of action. These compounds have been shown to disrupt the actin cytoskeleton without directly binding to actin or affecting its polymerization in vitro.
Disruption of the actin cytoskeleton is a significant cellular event that can trigger various downstream signaling pathways, ultimately leading to cell growth arrest and apoptosis. The actin cytoskeleton is a dynamic network crucial for cell shape, motility, and division. Its regulation involves a complex interplay of signaling molecules.
Based on the known consequences of actin cytoskeleton disruption, a putative signaling pathway for Kibdelone C's activity can be proposed. This pathway is likely initiated by an indirect effect on actin dynamics, which then perturbs downstream signaling cascades.
Caption: Putative signaling pathway initiated by Kibdelone C.
Experimental Workflow for SAR Studies
The systematic evaluation of this compound analogs involves a multi-step process, from chemical synthesis to biological characterization.
Caption: Experimental workflow for SAR studies of Kibdelone analogs.
References
A Comparative Analysis of the Synthetic Routes to Kibdelone A and its Congeners
A detailed examination of the total syntheses of the potent anticancer agents Kibdelone A and C by the Porco and Ready research groups, highlighting strategic differences and key chemical transformations. This guide provides researchers in chemical synthesis and drug development with a comparative overview of the methodologies employed to construct these complex natural products.
This compound, B, and C are a class of hexacyclic tetrahydroxanthone natural products that have garnered significant attention due to their potent cytotoxic activity against a range of human cancer cell lines.[1][2] These congeners, isolated from the Australian microbe Kibdelosporangium sp., exhibit nanomolar growth inhibitory concentrations (GI50) and are characterized by a complex, highly oxygenated polycyclic framework.[1][2] Notably, Kibdelones A, B, and C are interconvertible under aerobic conditions, with this compound being the most stable. This guide provides a comparative analysis of the total syntheses of this compound and C as accomplished by the research groups of John A. Porco, Jr. and Joseph M. Ready, offering insights into the different strategic approaches to assembling this challenging molecular architecture. A distinct de novo total synthesis for Kibdelone B has not been prominently reported; it is primarily obtained through the oxidation of Kibdelone C.
Comparative Summary of Synthetic Strategies
The total syntheses of this compound and C by both the Porco and Ready groups are convergent in nature, typically involving the synthesis of two advanced fragments that are then coupled to construct the hexacyclic core. A primary distinction in their approaches lies in the strategy for the formation of the central rings of the Kibdelone scaffold.
The Porco group's syntheses of both (+)-Kibdelone A and (+)-Kibdelone C employ a strategy that relies on an oxa-Michael/Friedel-Crafts annulation to construct the tetrahydroxanthone core.[1] Their approach to the ABCD ring system involves a Pt(IV)-catalyzed arylation for Kibdelone C and an In(III)-catalyzed arylation followed by an iodine-mediated oxidative photochemical electrocyclization for this compound.
In contrast, the Ready group's synthesis of (–)-Kibdelone C utilizes a C-H arylation to form the C4–C5 biaryl bond, thereby constructing the C-ring of the natural product at a late stage. Their strategy for the tetrahydroxanthone moiety involves an acid-catalyzed cyclization. A key stereochemical feature of their synthesis is the use of a Shi epoxidation to establish the absolute and relative stereochemistry of the F-ring.
Tabulated Synthesis Data
The following tables provide a detailed, side-by-side comparison of the key steps in the total syntheses of this compound and C by the Porco and Ready research groups. The data has been compiled from their respective publications and supporting information.
Table 1: Comparison of Key Synthetic Steps for this compound and C
| Step | Porco Group - (+)-Kibdelone A | Porco Group - (+)-Kibdelone C | Ready Group - (–)-Kibdelone C |
| ABCD Ring Synthesis | In(III)-catalyzed arylation of a quinone monoketal followed by iodine-mediated oxidative photochemical electrocyclization. | Pt(IV)-catalyzed arylation of a quinone monoketal with a hydroxystyrene derivative. | Construction of the isoquinolinone AB rings followed by coupling to the DEF ring precursor. |
| EF Ring Synthesis | Enzymatic dihydroxylation of a methyl 2-halobenzoate, followed by functional group manipulations to form an activated iodo-cyclohexene ester. | Diastereoselective intramolecular iodo halo-Michael aldol reaction of an aldehyde ynoate. | Enantioselective Shi epoxidation of a cyclohexadienol derivative to set key stereocenters. |
| Core Assembly | Oxa-Michael addition of the ABCD ring fragment to the EF ring fragment, followed by a Friedel-Crafts cyclization. | Site-selective oxa-Michael reaction between the ABCD dihydrophenanthrene fragment and the EF iodocyclohexene carboxylate. | Cu-free Pd-catalyzed Sonogashira coupling of the AB and DEF ring fragments. |
| Final Cyclization | Intramolecular Friedel-Crafts cyclization to form the tetrahydroxanthone ring system. | Cyanuric chloride-mediated intramolecular Friedel-Crafts acylation. | Intramolecular Pd-mediated C-H arylation to form the C-ring. |
| Endgame Manipulations | Deprotection of the F-ring acetonide and CAN-mediated oxidation of the B-ring. | Removal of the F-ring acetonide and a CAN/AcOH oxidation followed by a reductive quench to yield Kibdelone C. | Final deprotection steps including cleavage of methyl ethers and a reductive workup. |
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below, as extracted from the primary literature.
Porco Group: Key Step in (+)-Kibdelone C Synthesis - Oxa-Michael/Friedel-Crafts Annulation
A solution of the ABCD dihydrophenanthrene fragment and the EF iodocyclohexene carboxylate fragment in a suitable solvent is treated with a mild base to facilitate the oxa-Michael addition. The resulting intermediate, a vinylogous carbonate, is then subjected to cyclization conditions. The acid lability of this intermediate necessitated the use of cyanuric chloride as a mild activating agent for the derived carboxylic acid to promote the intramolecular Friedel-Crafts acylation, yielding the hexacyclic tetrahydroxanthone core.[1]
Ready Group: Key Step in (–)-Kibdelone C Synthesis - C-H Arylation
The fully elaborated precursor containing the AB and DEF ring systems connected by an alkyne linker is first hydrogenated. The resulting biaryl precursor is then subjected to an intramolecular, Pd-mediated C-H arylation reaction. This key step forges the C4–C5 biaryl bond, thereby constructing the C-ring and completing the hexacyclic skeleton of Kibdelone C.
Biological Activity
This compound and its congeners have demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are in the low nanomolar range for many cell lines.
Table 2: Reported GI50 Values for Kibdelone Congeners
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |
| This compound | NCI-60 Panel (Mean) | Various | 3.2 | [3] |
| Kibdelone C | SR | Leukemia | < 1 | [1] |
| Kibdelone C | SN12C | Renal | < 1 | [1] |
| Kibdelone C | HCT116 | Colon | 3-5 | [4] |
| (-)-Kibdelone C | HCT116 | Colon | 3-5 | [4] |
| Kibdelone Congeners | Various | Lung, Colon, Ovarian, Prostate, Breast | < 5 | [2][4] |
Visualizing Synthetic Strategies
The following diagrams illustrate the divergent strategies employed by the Porco and Ready groups for the construction of the Kibdelone core.
Caption: Comparative workflow of the Porco and Ready groups' synthetic strategies.
This diagram highlights the key difference in the coupling partners and the final ring-forming cyclization event to construct the hexacyclic core of the Kibdelones. The Porco group couples larger ABCD and EF ring fragments, while the Ready group couples smaller AB and DEF ring fragments before the final cyclization.
Conclusion
The total syntheses of this compound and C by the Porco and Ready research groups represent significant achievements in natural product synthesis. Their distinct strategies for constructing the complex hexacyclic tetrahydroxanthone core provide valuable insights for synthetic chemists. The Porco group's approach, centered on an oxa-Michael/Friedel-Crafts annulation, and the Ready group's late-stage C-H arylation strategy both successfully deliver the target molecules. The potent biological activity of these compounds underscores the importance of continued efforts in the development of efficient and versatile synthetic routes to enable further biological investigation and the generation of novel analogs with improved therapeutic potential.
References
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cancer's Resistance to Kibdelone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelone A, a member of the polycyclic tetrahydroxanthone family of natural products, has demonstrated potent cytotoxic activity against a range of human cancer cell lines. Its unique mechanism of action, involving the disruption of the actin cytoskeleton, distinguishes it from many conventional chemotherapeutic agents. However, the potential for cancer cells to develop resistance to this novel compound remains a critical area of investigation. This guide provides a comparative analysis of this compound's activity and explores potential cross-resistance mechanisms based on its mode of action, supported by available experimental data. Due to the limited publicly available data on direct cross-resistance studies of this compound, this guide synthesizes current knowledge to propose hypothetical resistance pathways and inform future research directions.
Cytotoxic Activity of Kibdelones
Kibdelones have shown remarkable potency in inhibiting the growth of various cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) reported in the low nanomolar range. While a comprehensive NCI-60 panel screening data for this compound is not publicly available, existing literature provides valuable insights into its efficacy.
| Kibdelone | Cell Line | Cancer Type | GI50 (nM) | Reference |
| A, B, C | Panel of cell lines | Lung, Colon, Ovarian, Prostate, Breast, etc. | < 5 | [1] |
| C | SR | Leukemia | < 1 | [2] |
| C | SN12C | Renal | < 1 | [2] |
| C | HCT116 | Colon | 3-5 | [1] |
Table 1: Reported Cytotoxic Activity of Kibdelones. This table summarizes the potent growth-inhibitory concentrations of kibdelones in various cancer cell lines as reported in the literature.
Mechanism of Action of this compound
Initial investigations into the mechanism of action of kibdelones ruled out common pathways such as DNA intercalation or inhibition of topoisomerase[1]. Subsequent studies have revealed that Kibdelone C and its derivatives induce cytotoxicity by disrupting the actin cytoskeleton[3]. Notably, this disruption occurs without direct binding to actin or affecting its polymerization in vitro, suggesting a novel indirect mechanism of action that perturbs actin dynamics.
Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates the current understanding of how this compound exerts its cytotoxic effects, starting from its interaction with an unknown cellular target, leading to the disruption of the actin cytoskeleton and subsequent cell cycle arrest and apoptosis.
Hypothetical Cross-Resistance Mechanisms
In the absence of direct experimental data on this compound cross-resistance, we can hypothesize potential mechanisms based on its known effects on the actin cytoskeleton and general principles of drug resistance.
Alterations in Actin Dynamics and Isoform Expression
Cancer cells can acquire resistance to drugs targeting the cytoskeleton by altering the expression of cytoskeletal proteins themselves.
-
Actin Isoform Switching: Changes in the expression levels of different actin isoforms could potentially reduce the sensitivity of the cytoskeleton to this compound's disruptive effects.
-
Modulation of Actin-Binding Proteins (ABPs): Overexpression or mutation of ABPs that regulate actin polymerization, depolymerization, and filament organization could counteract the effects of this compound.
Upregulation of Efflux Pumps
A common mechanism of multidrug resistance involves the increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration. It is plausible that cancer cells could develop resistance to this compound through the upregulation of transporters like P-glycoprotein (MDR1).
Activation of Pro-Survival Signaling Pathways
Cancer cells may develop resistance by activating signaling pathways that promote survival and counteract the apoptotic signals induced by this compound. The actin cytoskeleton is known to be involved in autophagy, a cellular process that can either promote cell death or survival. Resistance could emerge through the modulation of autophagy to a pro-survival phenotype.
Figure 2: Potential Mechanisms of Resistance to this compound. This diagram outlines hypothetical pathways by which cancer cells might develop resistance to this compound, including alterations in the actin cytoskeleton, increased drug efflux, and activation of pro-survival signaling.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound's cytotoxicity and mechanism of action.
Cell Viability Assay (e.g., MTT or SRB Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any comparator compounds) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Staining:
-
MTT Assay: Add MTT solution to each well and incubate to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.
-
SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B solution. Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values by plotting the dose-response curves.
Immunofluorescence Staining for Actin Cytoskeleton
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at various concentrations and time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to visualize F-actin. A nuclear counterstain (e.g., DAPI) can also be used.
-
Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.
Conclusion and Future Directions
This compound represents a promising class of anticancer compounds with a novel mechanism of action targeting the actin cytoskeleton. While its potent cytotoxicity is well-documented, a thorough understanding of potential resistance mechanisms is crucial for its future clinical development. The lack of direct cross-resistance studies highlights a significant knowledge gap.
Future research should focus on:
-
Generating this compound-resistant cell lines: This would be instrumental in identifying the specific molecular changes that confer resistance.
-
Comprehensive screening: Performing high-throughput screening of this compound against large cancer cell line panels (such as the NCI-60) to identify patterns of sensitivity and potential biomarkers of response.
-
Investigating combination therapies: Exploring the synergistic effects of this compound with other anticancer agents, particularly those that target different cellular pathways, could be a strategy to overcome or prevent resistance.
By addressing these research questions, the full therapeutic potential of this compound and related compounds can be realized, offering new hope in the fight against cancer.
References
Unveiling the Anticancer Potential of Simplified Kibdelone A Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological evaluation of simplified Kibdelone A derivatives, offering insights into their potential as anticancer agents. Kibdelones are a family of polycyclic xanthone natural products that have demonstrated potent cytotoxic activity against various cancer cell lines. [1][2][3][4] This guide summarizes key experimental data, details the methodologies behind the findings, and visualizes the evaluation process to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.
Comparative Cytotoxicity of Kibdelone Derivatives
The cytotoxic activity of this compound and C derivatives has been evaluated against various human cancer cell lines. The data, presented in GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values, reveal critical insights into the structural requirements for their anticancer effects.
This compound Derivatives: NCI-60 Cell Line Screen
This compound methyl ether and two simplified analogues were subjected to the National Cancer Institute's 60-cell line screen (NCI-60). The results highlight the importance of the complete hexacyclic scaffold for potent activity.
| Compound | Mean GI50 (nM) | Activity Status |
| This compound | ~3.2 | Active |
| OMe-kibdelone A (35) | 3.2 | Active |
| Simplified Analogue (30) | >10,000 | Inactive at 10 µM |
| Simplified Analogue (31) | >10,000 | Inactive at 10 µM |
Data sourced from the biological evaluation of (+)-Kibdelone A and a tetrahydroxanthone analogue.[3]
Kibdelone C Derivatives: Non-Small Cell Lung Cancer Cell Lines
A series of simplified derivatives of Kibdelone C were tested against three non-small cell lung cancer cell lines: H157, H2073, and H2122. The results indicate that certain simplifications of the F-ring are well-tolerated and can even lead to improved activity and chemical stability.[1]
| Compound | H157 IC50 (nM) | H2073 IC50 (nM) | H2122 IC50 (nM) |
| (-)-kibdelone C (3) | 2.6 | 1.9 | 1.8 |
| methyl-kibdelone (57) | 4.6 | 2.5 | 3.5 |
| dimethyl-kibdelone (56) | 350 | 280 | 310 |
| Diol (76) | 3.1 | 2.1 | 2.4 |
| Diol (77) | 4.2 | 2.9 | 3.8 |
| Analogue (75) | 3.8 | 2.6 | 3.2 |
| Analogue (74) | 3.5 | 2.4 | 2.9 |
Data extracted from the synthesis and biological evaluation of Kibdelone C and its simplified derivatives.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) employs a standardized screening protocol to evaluate the anticancer activity of compounds against a panel of 60 diverse human cancer cell lines.[5]
Initial Single-Dose Screening:
-
Cell Inoculation: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[6]
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere with 95% air and 100% relative humidity prior to the addition of the test compounds.[6]
-
Compound Addition: Test compounds are initially screened at a single high concentration of 10⁻⁵ M.[2][6]
-
Incubation Period: After compound addition, the plates are incubated for an additional 48 hours.
-
Growth Measurement: The sulforhodamine B (SRB) assay is used to determine cell growth. The absorbance is read on an automated plate reader.
-
Data Analysis: The percentage of growth is calculated relative to the no-drug control and the cell count at the time of drug addition. A value of 100 indicates no growth inhibition, while a value of 0 signifies no net growth. Negative values indicate cell death.[6]
Five-Dose Screening:
Compounds that show significant growth inhibition in the single-dose screen are advanced to a five-dose screen. The same protocol is followed, but the compounds are tested at five different concentrations to determine the GI50, TGI (total growth inhibition), and LC50 (lethal concentration 50%) values.[6][7]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8]
-
Cell Plating: Cells are seeded in opaque-walled multiwell plates (e.g., 96-well or 384-well) in their respective culture medium.[9]
-
Compound Treatment: The test compounds (Kibdelone C derivatives) are added to the wells at various concentrations. A set of wells with medium only serves as a background control.[9]
-
Incubation: The plates are incubated for the desired period (e.g., 4 days at 37°C).[1]
-
Plate Equilibration: The plate and its contents are equilibrated to room temperature for approximately 30 minutes.[9][10]
-
Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[9][10]
-
Cell Lysis: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Luminescence Measurement: The luminescence is recorded using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated from a 12-point dose-response curve performed in triplicate.[1]
Visualizing the Research Workflow & Mechanism of Action
The following diagrams illustrate the experimental workflow for the biological evaluation of Kibdelone derivatives and the proposed mechanism of action based on current findings.
Caption: Experimental workflow for the biological evaluation of Kibdelone derivatives.
Caption: Proposed mechanism of action for Kibdelone derivatives.
Concluding Remarks
The biological evaluation of simplified this compound and C derivatives has provided valuable insights into their potential as anticancer agents. The data suggest that while the core hexacyclic structure is crucial for the high potency of this compound, modifications to the F-ring of Kibdelone C can be made without compromising, and in some cases even enhancing, its cytotoxic effects. Further investigation into the precise mechanism of action, which appears to involve the disruption of the actin cytoskeleton, will be critical for the future development of these compounds as therapeutic agents.[1][7][11] The detailed experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers in the field of oncology and drug discovery.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NCI-60 - Wikipedia [en.wikipedia.org]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. youtube.com [youtube.com]
Unraveling the Enigmatic Mechanism of Kibdelone A: A Comparative Guide
Kibdelone A, a complex polyketide natural product, presents a fascinating and debated mechanism of action. While its structural relatives, the kibdelomycins, are established inhibitors of bacterial type II topoisomerases, evidence suggests that the anticancer properties of kibdelones, including this compound, may arise from a distinct pathway involving the disruption of the actin cytoskeleton. This guide provides a comprehensive comparison of these two proposed mechanisms, supported by experimental data and detailed protocols to aid researchers in navigating this intriguing area of drug discovery.
The Dichotomy of this compound's Bioactivity: An Overview
This compound belongs to a class of hexacyclic tetrahydroxanthone natural products. A closely related compound, Kibdelone C, can spontaneously oxidize to this compound under aerobic conditions. This interconversion is a crucial factor in understanding the reported biological activities.
Initial investigations into the broader family of "kibdelomycins" identified them as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication. This established them as promising antibacterial agents. However, subsequent research focusing on the potent cytotoxic effects of Kibdelone C against various human cancer cell lines revealed a different mode of action. These studies indicated that Kibdelone C does not inhibit mammalian topoisomerase II or intercalate with DNA. Instead, it was found to disrupt the cellular actin cytoskeleton, a critical component for cell structure, motility, and division.
This guide will delve into the experimental evidence supporting both the topoisomerase II inhibition and actin cytoskeleton disruption hypotheses for this compound's activity, providing a comparative analysis with well-established drugs for each mechanism.
Mechanism 1: Inhibition of Topoisomerase II
Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibitors of this enzyme, such as the widely used anticancer drug doxorubicin, trap the enzyme-DNA complex, leading to double-strand breaks and ultimately cell death. While the primary evidence for this mechanism for the kibdelone class comes from studies on kibdelomycin in bacterial systems, its relevance to this compound's anticancer activity in mammalian cells remains a point of investigation.
Comparative Efficacy of Topoisomerase II Inhibitors
| Compound | Target | IC50 (µM) | Cell Line(s) |
| Kibdelomycin A | S. aureus DNA Gyrase | < 0.1 | N/A (Enzymatic Assay) |
| S. aureus Topoisomerase IV | ~0.5 | N/A (Enzymatic Assay) | |
| Doxorubicin | Human Topoisomerase IIα | 1-5 | Various Cancer Cell Lines |
| Etoposide | Human Topoisomerase IIα | 5-20 | Various Cancer Cell Lines |
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)
-
This compound and control inhibitors (e.g., doxorubicin)
-
Loading Dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound or control inhibitor.
-
Add human topoisomerase IIα to each reaction mixture to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing a protein denaturant (e.g., SDS).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated kDNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the no-drug control.
Mechanism 2: Disruption of the Actin Cytoskeleton
The actin cytoskeleton is a dynamic network of protein filaments that plays a fundamental role in maintaining cell shape, enabling movement, and facilitating cell division. Compounds that interfere with actin dynamics, such as cytochalasins, can induce cytotoxicity, particularly in rapidly dividing cancer cells. Studies on Kibdelone C have provided strong evidence for this mechanism of action for the kibdelone class in the context of cancer.
Comparative Efficacy of Actin Cytoskeleton Disruptors
| Compound | Mechanism | Effective Concentration | Cell Line(s) |
| Kibdelone C | Disrupts actin cytoskeleton | Low nM range (GI50) | Various Cancer Cell Lines |
| Cytochalasin D | Inhibits actin polymerization | 0.5 - 2 µM | Various Cell Lines |
| Latrunculin A | Sequesters G-actin monomers | 0.1 - 1 µM | Various Cell Lines |
Note: The GI50 (50% growth inhibition) values for Kibdelone C are reported to be in the low nanomolar range across a panel of human cancer cell lines, indicating high potency.
Experimental Protocol: In Vitro Actin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified actin monomers (G-actin) into filaments (F-actin) by monitoring the change in fluorescence of pyrene-labeled G-actin.
Materials:
-
Monomeric actin (G-actin) with a percentage labeled with pyrene
-
Polymerization Buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
This compound and control compounds (e.g., cytochalasin D)
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin in a low-salt buffer.
-
Add this compound or a control compound at various concentrations.
-
Initiate polymerization by adding the polymerization buffer.
-
Monitor the increase in fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm).
-
Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the no-drug control.
Distinguishing Kibdelomycin's Antibacterial Action from Kibdelone's Anticancer Activity
The structural and functional differences between kibdelomycin and the kibdelones are key to understanding their distinct primary mechanisms of action. Kibdelomycin possesses a different glycosylation pattern compared to the kibdelones, which could significantly influence its target specificity and cellular uptake. The potent activity of kibdelomycin against bacterial topoisomerases and its weaker effect on mammalian cells suggest a selective antibacterial action. Conversely, the high cytotoxicity of the kibdelones against a broad range of cancer cell lines, coupled with the evidence for actin disruption by Kibdelone C, points towards a primary anticancer mechanism that is distinct from topoisomerase inhibition in mammalian cells.
Conclusion
The mechanism of action of this compound remains a compelling area of research with evidence pointing towards two distinct pathways: inhibition of bacterial type II topoisomerases and disruption of the actin cytoskeleton in cancer cells. The structural nuances between this compound and its analogs, such as kibdelomycin and Kibdelone C, likely dictate their primary biological targets and activities. For researchers in drug development, this dual-mechanism profile presents both a challenge and an opportunity. Further head-to-head comparative studies with established inhibitors in relevant biological systems are crucial to definitively elucidate the primary mechanism of this compound's potent anticancer effects and to guide the future development of this promising natural product scaffold.
Independent Synthesis and Activity Verification of Kibdelone A: A Comparative Guide
An objective analysis of the synthesis, biological activity, and potential mechanisms of the novel anticancer agent Kibdelone A, with a comparative look at established therapeutic alternatives.
This compound, a member of the polycyclic tetrahydroxanthone family of natural products, has garnered significant interest within the scientific community due to its potent cytotoxic activity against a range of human cancer cell lines.[1][2] Isolated from the rare Australian soil actinomycete Kibdelosporangium sp., this compound and its congeners, Kibdelone B and C, have demonstrated low nanomolar efficacy, suggesting a potential for development as a novel anticancer therapeutic.[1][3] This guide provides a comprehensive overview of the independent synthesis of this compound, verification of its biological activity, and a comparative analysis with other anticancer agents, supported by available experimental data.
Independent Synthesis of this compound
The complex, hexacyclic structure of the kibdelones has presented a significant challenge to synthetic chemists. However, multiple independent total syntheses of Kibdelone C, a direct precursor that can be converted to this compound, have been successfully reported, confirming the feasibility of producing these molecules in a laboratory setting.[4][5][6][7] Notably, the Porco group and the Ready group developed distinct, convergent strategies to achieve the synthesis of (+)-Kibdelone C.[6]
A key challenge in the synthesis is the stereoselective construction of the highly functionalized tetrahydroxanthone core.[2] Various synthetic strategies have been employed to address this, including:
-
Enantioselective Epoxidation: The Ready group utilized a Shi epoxidation to establish the absolute and relative stereochemistry of the tetrahydroxanthone fragment.[4][5]
-
Intramolecular C-H Arylation: A late-stage palladium-catalyzed C-H arylation was a key step in completing the hexacyclic skeleton in Ready's synthesis.[4][5]
-
Platinum-Catalyzed Arylation and Tandem Reactions: The Porco group employed a platinum-catalyzed intermolecular arylation and a tandem oxa-Michael reaction/Friedel-Crafts cyclization to construct the core structure.[6]
-
6π-Electrocyclization: Another approach involved a 6π-electrocyclization to form the dihydrophenanthrenol fragment of the molecule.[7]
These independent syntheses not only provide access to this compound for further biological evaluation but also open avenues for the creation of simplified analogs with potentially improved stability and activity.[3][8]
Verification of Biological Activity
The potent anticancer activity of the kibdelones has been consistently demonstrated across multiple studies. Kibdelones A, B, and C exhibit growth inhibitory activity (GI50) in the low nanomolar range against a panel of human cancer cell lines, including those derived from leukemia, renal, lung, colon, ovarian, prostate, and breast cancers.[2][3] It is important to note that Kibdelones B and C can readily equilibrate to a mixture containing this compound under mild conditions, which suggests that Kibdelone C may act as a prodrug.[1][3]
Comparative Cytotoxicity Data
While direct head-to-head studies with a wide range of established anticancer drugs are limited in the public domain, the reported GI50 values for Kibdelone C provide a strong indication of its potency.
| Cell Line | Cancer Type | GI50 (Kibdelone C) |
| SR | Leukemia | < 1 nM[2] |
| SN12C | Renal | < 1 nM[2] |
| NCI-H460 | Lung | < 5 nM[3] |
| KM12 | Colon | < 5 nM[3] |
| OVCAR-3 | Ovarian | < 5 nM[3] |
| PC-3 | Prostate | < 5 nM[3] |
| MCF7 | Breast | < 5 nM[3] |
This table summarizes the potent in vitro anticancer activity of Kibdelone C against various human tumor cell lines.
In addition to its anticancer effects, this compound and its congeners have also shown significant antibacterial and nematocidal activity.[1]
Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound exerts its cytotoxic effects is still under investigation, but it appears to be novel and distinct from many conventional chemotherapeutic agents.[3][8] Initial studies have ruled out DNA intercalation and topoisomerase inhibition as primary modes of action.[3][8]
Current evidence points towards the disruption of the actin cytoskeleton as a key cellular effect of Kibdelone C and its derivatives.[3][8][9] However, this disruption does not appear to result from direct binding to actin or interference with its polymerization in vitro.[3][9] This suggests an indirect mechanism of action, potentially through the modulation of a signaling pathway that regulates actin dynamics. Some studies have also observed that related polycyclic tetrahydroxanthone natural products can induce G1 cell cycle arrest.[3]
Further research is required to fully elucidate the signaling pathways affected by this compound.
Comparison with HSP90 Inhibitors
Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and metastasis.[10] As such, HSP90 inhibitors represent a major class of targeted anticancer therapies.[10][11][12]
While this compound's mechanism is not fully understood, a comparison with HSP90 inhibitors is relevant due to their shared application in oncology.
| Feature | This compound | HSP90 Inhibitors (e.g., 17-AAG, Radicicol) |
| Mechanism of Action | Disrupts actin cytoskeleton (indirectly); full pathway unknown.[3][8] | Inhibit the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins.[10][13] |
| Primary Cellular Effect | Cytotoxicity against a broad range of cancer cell lines.[1][3] | Destabilization of oncoproteins (e.g., HER2, Raf-1, v-Src), leading to cell cycle arrest and apoptosis.[11][13] |
| Potency | Low nanomolar GI50 values.[2][3] | Varies by compound; Radicicol has a Kd of 19 nM for HSP90.[13] |
| Known Resistance Mechanisms | Not yet characterized. | Upregulation of HSP70, mutations in the HSP90 ATP-binding pocket. |
| Clinical Development | Preclinical. | Several compounds have entered clinical trials, but none are FDA approved to date.[10] |
This table provides a high-level comparison between this compound and the well-established class of HSP90 inhibitors.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its analogs can be found in the primary literature.[2][4][5][7][14] The following provides a general outline for a key biological assay.
Cytotoxicity Assay (General Protocol)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The GI50 (the concentration of drug that inhibits cell growth by 50%) is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
Visualizing the Scientific Workflow and Potential Mechanisms
General Workflow for this compound Synthesis and Evaluation
A simplified workflow illustrating the synthesis and biological evaluation of this compound.
Hypothesized Cellular Effect of this compound
A diagram illustrating the proposed, though not fully elucidated, mechanism of action for this compound.
References
- 1. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convergent Synthesis of Kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives [agris.fao.org]
- 10. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Class of Small Molecule Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of HSP90 inhibitors as a novel class of senolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kibdelone A: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Kibdelone A, a potent cytotoxic agent. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental protection.
This compound is a member of the polycyclic xanthone family of natural products and exhibits significant cytotoxic activity against a range of cancer cell lines.[1][2][3] Due to its hazardous nature, it is imperative that all waste containing this compound, including pure compound, contaminated labware, and personal protective equipment (PPE), is managed and disposed of following strict protocols for cytotoxic waste.
Essential Safety Precautions
All handling of this compound should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risk. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves, must be worn at all times.
Quantitative Data
Specific physical and chemical property data for this compound is not extensively available in publicly accessible literature. However, based on its structural class and cytotoxic nature, it should be treated as a hazardous compound with high toxicity.
| Property | Data |
| Molecular Formula | C29H24ClNO10 |
| Molecular Weight | 582.95 g/mol |
| Appearance | Solid (inferred from related compounds) |
| Solubility | Soluble in organic solvents such as DMSO and methanol (inferred from Kibdelone B) |
| Stability | Should be stored at -20°C for long-term stability (inferred from Kibdelone B)[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound and associated waste.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, pipette tips, vials, and bench paper, must be collected in a designated, leak-proof, and puncture-resistant container specifically labeled for cytotoxic waste. These containers are typically color-coded purple.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.
Labeling
All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapeutic Waste" and include the biohazard symbol. The label should also indicate the primary constituent, "this compound."
Storage
Segregated and labeled cytotoxic waste must be stored in a secure, designated area with limited access. This area should be away from general laboratory traffic and clearly marked with appropriate hazard signs.
Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The primary method for the destruction of cytotoxic agents is high-temperature incineration. Never dispose of this compound waste down the drain or in the regular trash.
Experimental Protocol: Decontamination of Labware
For non-disposable labware that has come into contact with this compound, a thorough decontamination procedure is necessary.
-
Initial Rinse: Carefully rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., DMSO, methanol) inside a chemical fume hood. Collect the rinsate as hazardous liquid waste.
-
Soaking: Immerse the glassware in a decontaminating solution, such as a high-pH detergent or a solution of sodium hypochlorite (bleach), for a period recommended by your institution's safety protocols (typically several hours or overnight).
-
Final Rinse: Thoroughly rinse the glassware with water and then with a final solvent rinse (e.g., acetone or ethanol) to ensure all residues are removed.
Mechanism of Action and Signaling Pathway
Kibdelone C, a closely related compound, has been shown to exert its cytotoxic effects by disrupting the actin cytoskeleton.[5] While the precise molecular interactions of this compound have not been fully elucidated, it is hypothesized to interfere with actin dynamics, a critical process for cell structure, motility, and division. Disruption of the actin cytoskeleton can trigger a cascade of cellular events leading to apoptosis (programmed cell death).
Caption: Conceptual diagram of this compound's effect on the actin cytoskeleton leading to apoptosis.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and prevent access. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a designated cytotoxic waste container. Decontaminate the spill area with a suitable cleaning agent. Report the spill to your EHS office.
By adhering to these guidelines, laboratory professionals can safely handle and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. Mechanism of depolymerization and severing of actin filaments and its significance in cytoskeletal dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actin Depolymerization Disrupts Tight Junctions via Caveolae-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Kibdelone A
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Kibdelone A, a potent cytotoxic agent with nanomolar activity against various cancer cell lines. Due to its high toxicity, this guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the well-being of all laboratory personnel.
This compound and its analogs, Kibdelone B and C, are classified as hexacyclic tetrahydroxanthones.[1] Studies have demonstrated their significant anti-cancer properties, with a GI₅₀ (half-maximal growth inhibition) of less than 5 nM in various human tumor cell lines.[2] Given the potent nature of this compound class, all handling procedures must assume the material is hazardous. A product information sheet for the related Kibdelone B explicitly warns that the material should be considered hazardous, advising against ingestion, inhalation, and contact with eyes or skin.[3]
Personal Protective Equipment (PPE) and Engineering Controls
Due to the inherent risks associated with this compound, a multi-layered approach to personal protection and engineering controls is mandatory.
Engineering Controls:
-
Certified Chemical Fume Hood: All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of aerosols or fine powders.
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination. This area should be clearly marked with warning signs.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides an extra layer of protection against accidental exposure. Nitrile offers good resistance to a wide range of chemicals. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned lab coat with tight-fitting cuffs. A disposable gown should be worn over the lab coat. | Prevents contamination of personal clothing. Disposable gowns can be discarded after use, especially after potential exposure. |
| Respiratory | A NIOSH-approved N95 or higher-level respirator should be considered, especially when handling the powdered form. | Provides protection against inhalation of fine particles. The necessity should be determined by a formal risk assessment. |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to experimental use.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks within a chemical fume hood.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area at -20°C.[3]
Preparation of Stock Solutions:
-
All manipulations must occur within a certified chemical fume hood.
-
Wear all required PPE as detailed in the table above.
-
Before weighing, place a plastic-backed absorbent liner on the work surface of the fume hood to contain any spills.
-
Use dedicated spatulas and weighing boats for this compound.
-
This compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide.[3] When dissolving, add the solvent slowly to the vial containing the powdered compound to minimize aerosolization.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
Experimental Use:
-
When diluting stock solutions, continue to work within the chemical fume hood.
-
Transport containers of this compound in a secondary, shatterproof container.
-
After use, decontaminate all surfaces and equipment.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
| Waste Type | Disposal Container |
| Solid Waste (gloves, gowns, liners) | Labeled, sealed plastic bag placed in a designated hazardous waste container. |
| Sharps Waste (needles, pipette tips) | Puncture-resistant sharps container specifically for cytotoxic waste. |
| Liquid Waste (unused solutions) | Clearly labeled, sealed container for hazardous chemical waste. |
Decontamination and Disposal Procedures:
-
Decontamination of Surfaces and Equipment:
-
Wipe down all surfaces and non-disposable equipment with a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent.
-
Dispose of the cleaning materials as solid hazardous waste.
-
-
Disposal of Unused Solutions:
-
Do not pour this compound solutions down the drain.[4]
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Final Disposal:
-
All waste streams (solid, sharps, and liquid) must be disposed of through the institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic chemical waste.[5] Incineration is often the preferred method for the ultimate disposal of such compounds.[5]
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all personnel receive training on these procedures and that they are strictly adhered to in the laboratory setting. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
